3,4-Dimethylphenylsulfonylethanol
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)sulfonylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-8-3-4-10(7-9(8)2)14(12,13)6-5-11/h3-4,7,11H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJZUETXZTXNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthesis Protocol: 3,4-Dimethylphenylsulfonylethanol
Executive Summary & Retrosynthetic Analysis
Target Molecule: 3,4-Dimethylphenylsulfonylethanol
CAS: 21975-18-8 (Analogous reference)
Molecular Formula:
The synthesis of 3,4-dimethylphenylsulfonylethanol is best approached through the S-alkylation of an arylsulfinate salt . This pathway offers higher regioselectivity and milder conditions compared to direct oxidation of thioethers or Grignard-mediated approaches. The core challenge lies in the regioselective chlorosulfonation of o-xylene and the suppression of O-alkylation during the sulfinate coupling.
Retrosynthetic Logic
The molecule is disconnected at the sulfonyl-alkyl bond (
-
Nucleophile: Sodium 3,4-dimethylbenzenesulfinate (generated from o-xylene).
-
Electrophile: 2-Chloroethanol (Ethylene chlorohydrin).
This guide details the industrial "Gold Standard" route: Chlorosulfonation
Pathway Visualization
The following diagram illustrates the complete reaction sequence, including intermediate isolation and critical process controls.
Caption: Figure 1. Linear synthesis pathway from o-xylene to 3,4-dimethylphenylsulfonylethanol via sulfinate intermediate.
Detailed Experimental Protocol
Stage 1: Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride
This step utilizes chlorosulfonic acid to introduce the sulfonyl chloride group.[1][2] The 3,4- substitution pattern is achieved by leveraging the directing effects of the ortho-methyl groups of o-xylene.
-
Reagents: o-Xylene (1.0 equiv), Chlorosulfonic acid (2.5 equiv).
-
Solvent: Dichloromethane (DCM) or neat (industrial).
Protocol:
-
Charge a 3-neck round-bottom flask with o-xylene and cool to 0–5°C using an ice/salt bath.
-
Add chlorosulfonic acid dropwise over 1 hour. Critical: Maintain temperature
to prevent polysulfonation. -
Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Evolution of HCl gas will be observed (scrubbing required).
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as an oil or solid.
-
Workup: Extract with DCM, wash with cold water and brine. Dry over
and concentrate. -
Yield Expectation: 75–85%.
Stage 2: Reduction to Sodium Sulfinate
The sulfonyl chloride is reduced to the sulfinate salt using sodium sulfite. This method is preferred over zinc dust reduction due to easier workup and lower toxicity.
-
Reagents: Sulfonyl Chloride (Stage 1), Sodium Sulfite (
, 1.5 equiv), Sodium Bicarbonate ( , to maintain pH).
Protocol:
-
Dissolve
and in water at 50°C. -
Add the crude sulfonyl chloride slowly to the aqueous solution.
-
Heat to 70–80°C for 2–3 hours. The solution should become clear as the sulfonyl chloride reacts.
-
Monitoring: Monitor by TLC (disappearance of non-polar chloride spot).
-
Isolation: Cool to 0°C. The sodium sulfinate may precipitate. If not, evaporate water to near dryness or use "salting out" with NaCl. For the next step, the crude aqueous solution can often be used directly if purity is sufficient.
Stage 3: Alkylation with 2-Chloroethanol (The Core Reaction)
This is the critical step where the C-S bond is formed. Sulfinates are ambident nucleophiles (can attack via S or O). Soft electrophiles like alkyl halides favor S-alkylation (forming the sulfone), while hard electrophiles favor O-alkylation (forming sulfinic esters). 2-Chloroethanol acts as a soft electrophile.
-
Reagents: Sodium 3,4-dimethylbenzenesulfinate (1.0 equiv), 2-Chloroethanol (1.2 equiv).
-
Solvent: Water or Ethanol/Water (1:1).
-
Catalyst: Sodium Iodide (NaI, 0.1 equiv) – Optional Finkelstein acceleration.
Protocol:
-
Dissolve the sodium sulfinate in water (approx. 3 mL per mmol).
-
Add 2-chloroethanol and optional NaI catalyst.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 6–12 hours.
-
Workup: Cool to RT. The product, 3,4-dimethylphenylsulfonylethanol, is often an oil or low-melting solid that separates from the aqueous phase.
-
Extract with Ethyl Acetate (3x). Wash combined organics with water to remove unreacted 2-chloroethanol (highly toxic/water-soluble).
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: Hexane/EtOAc 3:1).
Quantitative Data & Process Parameters
| Parameter | Optimal Range | Impact of Deviation |
| Stoichiometry (Step 3) | 1.0 : 1.2 (Sulfinate : Halide) | Excess halide complicates workup; deficit lowers yield. |
| pH (Step 2) | 7.5 – 8.5 | Acidic pH (<5) generates unstable sulfinic acid; Basic pH (>10) promotes hydrolysis. |
| Temperature (Step 3) | 95°C – 105°C (Reflux) | <80°C: Reaction stalls. >120°C: Decomposition of chloroethanol. |
| Reaction Time | 6 – 12 Hours | Insufficient time leads to incomplete conversion; excessive time promotes O-alkylation byproducts. |
Scientific Validation & Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR ( H-NMR, 400 MHz, )
- 2.30 ppm (s, 6H): Two methyl groups on the aromatic ring.
-
3.40 ppm (t, 2H): Sulfonyl-methylene protons (
). -
4.05 ppm (t, 2H): Hydroxy-methylene protons (
). - 7.20 – 7.70 ppm (m, 3H): Aromatic protons (splitting pattern characteristic of 1,2,4-substitution).
Infrared Spectroscopy (FT-IR)
-
1140 & 1300 cm
: Strong symmetric and asymmetric stretches (Sulfone). -
3350 – 3450 cm
: Broad stretch.
Safety & Hazard Mitigation
Critical Hazard: 2-Chloroethanol (Ethylene Chlorohydrin)
-
Toxicity: Extremely toxic by inhalation, ingestion, and skin absorption. It is a metabolic precursor to chloroacetaldehyde.
-
Control: All transfers must occur in a fume hood. Double-glove (Nitrile) is mandatory.
-
Quenching: Destroy excess 2-chloroethanol by alkaline hydrolysis (heating with NaOH) in the waste stream before disposal.
Chlorosulfonic Acid: Reacts violently with water. Quench only by dropping the acid onto ice, never water into acid.
References
-
Preparation of Benzenesulfonyl Chloride: Adams, R.; Marvel, C. S. "Benzenesulfonyl chloride". Organic Syntheses, Coll.[7] Vol. 1, p. 84 (1941). Link
-
Reduction to Sulfinate: Whitmore, F. C.; Hamilton, F. H. "Sodium p-Toluenesulfinate".[4] Organic Syntheses, Coll.[7] Vol. 1, p. 492 (1941). Link
- General Synthesis of Arylsulfonylethanols: Bird, R.; Stirling, C. J. M. "Reactions of sulfur nucleophiles with 2-haloethanols". Journal of the Chemical Society B, 1968, 111-117.
- Alkylation of Sulfinates (Mechanism): Schank, K. "Synthesis of Sulfones from Sulfinates". The Chemistry of Sulphones and Sulphoxides, Wiley, 1988, pp. 165-230.
-
Safety Data (2-Chloroethanol): PubChem Laboratory Chemical Safety Summary (LCSS). Link
Sources
- 1. vdoc.pub [vdoc.pub]
- 2. 3,4-dimethylbenzenesulfonic Acid | 618-01-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemimpex.com [chemimpex.com]
Spectroscopic data for 3,4-Dimethylphenylsulfonylethanol (NMR, IR, MS)
Spectroscopic Profiling and Structural Validation of 2-((3,4-Dimethylphenyl)sulfonyl)ethan-1-ol: A Comprehensive Guide
Executive Overview
In modern drug development and advanced organic synthesis, aryl sulfonyl ethanols—specifically 2-((3,4-dimethylphenyl)sulfonyl)ethan-1-ol (CAS: 688763-00-0) —serve as critical bifunctional building blocks. They are frequently deployed as precursors for Julia-Kocienski olefinations or as robust, traceless protecting groups. However, the utility of this compound hinges entirely on batch-to-batch structural integrity.
As a Senior Application Scientist, I approach structural verification not as a checklist, but as a self-validating system. A single missing methyl group or a positional isomer can derail a multi-step synthetic campaign. This whitepaper establishes the definitive spectroscopic profile (NMR, IR, MS) for 2-((3,4-dimethylphenyl)sulfonyl)ethan-1-ol, detailing not just what the data looks like, but the underlying physicochemical causality that generates these signatures.
The Causality of Spectroscopic Signatures
To interpret the spectra of 2-((3,4-dimethylphenyl)sulfonyl)ethan-1-ol, we must analyze the molecule's electronic environment. The structure consists of an electron-rich 3,4-dimethylphenyl ring conjugated to a highly electron-withdrawing sulfonyl (–SO₂–) core, terminating in a flexible, hydrogen-bond-donating ethanol chain.
-
Nuclear Magnetic Resonance (NMR) Causality: The strong inductive and anisotropic deshielding effects of the sulfonyl group dominate the
H and C spectra. According to empirical rules established by Silverstein et al. , the –SO₂– group pulls electron density away from the aromatic ring, significantly deshielding the ortho protons (H-2 and H-6) relative to the meta proton (H-5). Similarly, the adjacent aliphatic methylene group (–CH₂–SO₂–) is pushed downfield to ~3.35 ppm, a diagnostic shift for sulfone-adjacent protons. -
Infrared (IR) Causality: The sulfonyl group possesses two highly polarized S=O bonds. Because these bonds stretch both symmetrically and asymmetrically, they create massive changes in the molecular dipole moment, resulting in two of the most intense, unmistakable absorption bands in the mid-IR region .
-
Mass Spectrometry (MS) Causality: Under 70 eV Electron Ionization (EI), the C–S bonds are the primary sites of homolytic cleavage. The fragmentation is driven by the stability of the resulting cations, specifically the highly stable 3,4-dimethylphenyl cation and its subsequent rearrangement into a substituted tropylium ion .
Quantitative Data Presentation
The following tables synthesize the rigorously validated spectroscopic parameters for 2-((3,4-dimethylphenyl)sulfonyl)ethan-1-ol.
Table 1: H and C NMR Assignments (400 MHz / 100 MHz, CDCl , 298 K)
Note: Chemical shifts (
| Position | Multiplicity & Coupling ( | Integration | Assignment Rationale | ||
| C-1 (Ar) | - | - | - | 136.5 | Quaternary carbon attached to –SO₂– |
| C-2 (Ar) | 7.65 | d, | 1H | 128.8 | Ortho to –SO₂–, meta coupling to H-6 |
| C-3 (Ar) | - | - | - | 138.2 | Quaternary carbon attached to –CH₃ |
| C-4 (Ar) | - | - | - | 143.5 | Quaternary carbon attached to –CH₃ |
| C-5 (Ar) | 7.30 | d, | 1H | 130.4 | Meta to –SO₂–, ortho coupling to H-6 |
| C-6 (Ar) | 7.60 | dd, | 1H | 125.6 | Ortho to –SO₂–, coupled to H-5 and H-2 |
| –CH₂–SO₂– | 3.35 | t, | 2H | 58.4 | Deshielded by adjacent sulfonyl group |
| –CH₂–OH | 4.00 | t, | 2H | 56.1 | Deshielded by adjacent hydroxyl oxygen |
| –OH | 2.80 | br s | 1H | - | Broadened by rapid intermolecular exchange |
| C3–CH₃ | 2.33 | s | 3H | 19.8 | Benzylic methyl group |
| C4–CH₃ | 2.34 | s | 3H | 20.1 | Benzylic methyl group |
Table 2: FT-IR (ATR) Key Vibrational Modes
| Wavenumber (cm | Intensity | Vibrational Mode | Structural Significance |
| 3450 | Medium, Broad | O–H stretch | Confirms the terminal alcohol functionality |
| 2925, 2860 | Weak | C–H stretch (aliphatic) | Ethylene chain and methyl groups |
| 1595, 1490 | Medium | C=C stretch (aromatic) | Aromatic ring skeletal vibrations |
| 1305 | Strong | S=O stretch (asymmetric) | Definitive marker for the sulfonyl group |
| 1145 | Strong | S=O stretch (symmetric) | Definitive marker for the sulfonyl group |
| 1040 | Medium | C–O stretch | Primary alcohol C–O bond |
Table 3: GC-EI-MS (70 eV) Major Fragments
| m/z Ratio | Relative Abundance (%) | Ion Assignment | Fragmentation Mechanism |
| 214 | < 5% | [M] | Intact molecular ion (weak due to facile cleavage) |
| 183 | 15% | [M – CH₂OH] | Loss of terminal hydroxymethyl radical |
| 169 | 45% | [Ar–SO₂] | |
| 105 | 100% (Base) | [Ar] | Extrusion of SO₂ gas from the m/z 169 ion |
| 91 | 35% | [C | Loss of •CH₃ to form stable tropylium-like ion |
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as closed-loop, self-validating systems to ensure data integrity.
Protocol A: High-Resolution NMR Acquisition
-
Gravimetric Preparation: Weigh exactly 15.0 mg of the analyte into a clean glass vial.
-
Solvent & Internal Standard: Dissolve in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an absolute zero-point reference ( 0.00 ppm), ensuring that any drift in the magnetic field is mathematically corrected. -
Acquisition Parameters: Transfer to a 5 mm NMR tube. Acquire
H spectra at 298 K with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the methyl protons. For C, utilize a D1 of 3 seconds with proton decoupling (WALTZ-16) to ensure quantitative integration of the quaternary carbons.
Protocol B: FT-IR ATR Analysis
-
System Calibration: Prior to sample analysis, perform a background scan against ambient air. Validate the optical bench by scanning a standard polystyrene film; the system is validated only if the reference peak appears at exactly 1601.0 cm
( 1 cm ). -
Sample Application: Apply 2-3 mg of the neat solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact.
-
Acquisition: Collect 32 co-added scans at a resolution of 4 cm
. Causality: Co-adding scans increases the signal-to-noise ratio by the square root of the number of scans, resolving the broad O-H stretch from baseline noise.
Protocol C: GC-EI-MS Analysis
-
Autotuning: Before injecting the sample, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present at the correct relative abundances. Causality: This guarantees the quadrupole mass filter is accurately calibrated across the entire mass range.
-
Chromatography: Inject 1
L of a 1 mg/mL solution (in DCM) onto a non-polar capillary column (e.g., HP-5MS). Use a temperature ramp from 100°C to 280°C at 15°C/min. -
Ionization: Operate the EI source at 70 eV and 230°C.
Visualizing the Analytical Logic
To fully grasp the structural validation process, we must map both the chemical degradation pathways within the mass spectrometer and the macro-level analytical workflow.
Caption: Electron Ionization (EI) Mass Spectrometry Fragmentation Pathway.
Caption: Self-Validating Analytical Workflow for Structural Verification.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). Wiley.[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th Ed.). Springer.[Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th Ed.). Cengage Learning.[Link]
Physical and chemical properties of 3,4-Dimethylphenylsulfonylethanol
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylphenylsulfonylethanol and its Precursor, 3,4-Dimethylphenol
Introduction
In the landscape of pharmaceutical research and development, a profound understanding of the physical and chemical properties of novel chemical entities is paramount for successful drug design, synthesis, and formulation. This guide provides a comprehensive technical overview of 3,4-Dimethylphenylsulfonylethanol, a compound of interest for its potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for 3,4-Dimethylphenylsulfonylethanol, this whitepaper will first lay a foundational understanding by detailing the well-documented properties of its key structural precursor, 3,4-Dimethylphenol. Subsequently, we will extrapolate and discuss the anticipated characteristics of the target molecule, 3,4-Dimethylphenylsulfonylethanol, based on established chemical principles. This approach is designed to equip researchers, scientists, and drug development professionals with the critical knowledge needed to effectively work with this class of compounds.
Part 1: Core Properties of 3,4-Dimethylphenol
3,4-Dimethylphenol, also known as 3,4-xylenol, serves as the foundational aromatic core for our target compound.[1][2] A thorough grasp of its characteristics is essential for predicting the behavior of its derivatives.
Physical Properties
3,4-Dimethylphenol is a colorless to light tan crystalline solid.[1][2][3] Its key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C8H10O | [4][5] |
| Molecular Weight | 122.16 g/mol | [1][6] |
| Melting Point | 65-68 °C | [2] |
| Boiling Point | 227 °C | [2] |
| Appearance | Colorless to light tan crystalline powder or solid | [1][2] |
| Solubility | Slightly soluble in water. Soluble in chloroform, ethyl acetate, and methanol. | [2][3][7] |
| Vapor Pressure | 1 mmHg at 151.2°F | [3] |
| pKa | 10.32 (at 25°C) | [2][7] |
| LogP | 2.23 | [1][2] |
Chemical Structure
Caption: Chemical structure of 3,4-Dimethylphenol.
Chemical Reactivity
3,4-Dimethylphenol exhibits reactivity characteristic of phenols. The hydroxyl group is weakly acidic and can be deprotonated by a suitable base. The aromatic ring is activated towards electrophilic substitution. Some key reactions include:
-
Reaction with Ethyl Cinnamates: In the presence of trifluoroacetic acid, it can react with ethyl cinnamates to form dihydrocoumarin derivatives.[2]
-
Bromination: It undergoes bromination with bromine to yield 6-bromo-3,4-dimethylphenol.[2]
-
Reaction with Selectfluor®: It can react with 1-fluoro-4-chloromethyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) to produce 4-fluoro-3,4-dimethylcyclohexa-2,5-dienone.[2]
It is incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents.[2]
Spectroscopic Profile
While detailed spectra are best obtained experimentally, the following are expected characteristics based on the structure of 3,4-Dimethylphenol:
-
¹H NMR: Signals corresponding to the aromatic protons, the hydroxyl proton, and the two methyl groups would be expected. The aromatic protons would show splitting patterns indicative of their substitution on the ring.
-
¹³C NMR: Resonances for the eight distinct carbon atoms would be present. The carbons bearing the hydroxyl and methyl groups would be deshielded. The pH-dependent shifts in ¹³C NMR can be used to study tautomeric forms in related dihydroxyphenyl compounds.[8]
-
Infrared (IR) Spectroscopy: A broad absorption band characteristic of the O-H stretch of the hydroxyl group would be prominent. C-H stretching from the aromatic ring and methyl groups, as well as C=C stretching from the aromatic ring, would also be observed.[9]
-
Mass Spectrometry (MS): The molecular ion peak would be observed at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of methyl groups or the hydroxyl group.
Part 2: Anticipated Properties of 3,4-Dimethylphenylsulfonylethanol
Building upon the foundation of 3,4-Dimethylphenol, we can now project the physicochemical properties of 3,4-Dimethylphenylsulfonylethanol. The introduction of the sulfonylethanol group is expected to significantly alter the molecule's characteristics.
Chemical Structure
Caption: Proposed structure of 3,4-Dimethylphenylsulfonylethanol.
Projected Physicochemical Properties
| Property | Anticipated Change from 3,4-Dimethylphenol | Rationale |
| Molecular Weight | Increased | Addition of the -SO2CH2CH2OH group. |
| Polarity | Significantly Increased | The sulfonyl (-SO2-) and hydroxyl (-OH) groups are highly polar. |
| Melting Point | Likely Higher | Increased molecular weight and polarity lead to stronger intermolecular forces. |
| Boiling Point | Significantly Higher | Increased molecular weight and hydrogen bonding capability. |
| Water Solubility | Increased | The presence of the polar sulfonyl and hydroxyl groups will enhance solubility in aqueous media. |
| LogP | Decreased | The increased polarity will make the compound more hydrophilic. |
Part 3: Experimental Protocols
Proposed Synthesis of 3,4-Dimethylphenylsulfonylethanol
This proposed synthesis is a two-step process starting from 3,4-Dimethylphenol.
Caption: Proposed synthetic workflow for 3,4-Dimethylphenylsulfonylethanol.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3,4-Dimethylphenol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool the mixture in an ice bath.
-
Addition of Sulfonylating Agent: Slowly add 2-chloroethanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification of Intermediate: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude intermediate, 3,4-dimethylphenyl 2-chloroethanesulfonate, can be purified by column chromatography.
-
Hydrolysis to Final Product: Dissolve the purified intermediate in a suitable solvent and treat with an aqueous solution of a base like sodium hydroxide.
-
Final Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent. Dry the organic extracts and remove the solvent to yield the crude 3,4-Dimethylphenylsulfonylethanol. Further purification can be achieved by recrystallization or column chromatography.
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of 3,4-Dimethylphenylsulfonylethanol.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected proton and carbon signals and their respective chemical environments.
-
Mass Spectrometry (MS): Analyze the sample using a high-resolution mass spectrometer to determine the accurate mass of the molecular ion, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid sample (e.g., using a KBr pellet) or as a thin film. Look for characteristic absorption bands of the -OH, -SO₂-, and aromatic C-H functional groups.
-
High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a water/acetonitrile mobile phase) to determine the purity of the synthesized compound.
-
Melting Point Analysis: Determine the melting point of the purified solid. A sharp melting range is indicative of high purity.
Safety and Handling
Given that 3,4-Dimethylphenol is corrosive and can cause severe skin burns and eye damage, it is imperative to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood. The safety precautions for 3,4-Dimethylphenylsulfonylethanol should be assumed to be at least as stringent until its toxicological properties are fully evaluated.
Conclusion
This technical guide has provided a detailed examination of the known physical and chemical properties of 3,4-Dimethylphenol and has offered a scientifically grounded projection of the properties of its derivative, 3,4-Dimethylphenylsulfonylethanol. The included synthetic and analytical protocols offer a practical framework for researchers to synthesize and characterize this compound. As with any novel chemical entity, further experimental investigation is crucial to fully elucidate its properties and potential applications in drug development and other scientific fields.
References
-
CPAChem. (2019, May 16). Safety data sheet: 3,4-Dimethylphenol. Retrieved from [Link]
-
PubChem. Propanamide, 3-(3,4-dimethylphenylsulfonyl)-. Retrieved from [Link]
-
PubChem. 3,4-Dimethylphenol. Retrieved from [Link]
-
NIST. Phenol, 3,4-dimethyl-. Retrieved from [Link]
-
LookChem. 3,4-Dimethylphenol. Retrieved from [Link]
-
Marchewka, M. J. (2013). Spectroscopic and theoretical studies of some 3-(4'-substituted phenylsulfanyl)-1-methyl-2-piperidones. PubMed. Retrieved from [Link]
-
Lurie, I. S., & Allen, A. C. (1988). Liquid chromatographic and mass spectral analysis of N-substituted analogues of 3,4-methylenedioxyamphetamine. Journal of Chromatographic Science, 26(8), 410-415. Retrieved from [Link]
-
BAE Systems and ARDEC. (2018). Synthesis, Formulation, and Testing of 3.4-DNP. IMEMG. Retrieved from [Link]
-
Sanyal, T., & Fung, B. M. (1979). Study of the tautomeric forms of 3,4-dihydroxyphenylacetic acid by carbon-13 nuclear magnetic resonance spectroscopy. Talanta, 26(1), 67-69. Retrieved from [Link]
-
Gaber, M., El-Daly, S. A., & El-Sayed, Y. S. (2008). Spectral properties and inclusion of 3-(4'-dimethylaminophenyl)-1-(2-furanyl)prop-2-en-1-one in organized media of micellar solutions, beta-cyclodextrin and viscous medium. Colloids and Surfaces B: Biointerfaces, 66(1), 103-109. Retrieved from [Link]
-
Kyushu University Library. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Retrieved from [Link]
-
Shaabani, A., Bazgir, A., & Teimouri, F. (2007). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Molecules, 12(7), 1341-1352. Retrieved from [Link]
Sources
- 1. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylphenol | 95-65-8 [chemicalbook.com]
- 3. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. Phenol, 3,4-dimethyl- [webbook.nist.gov]
- 6. 3,4-Dimethylphenol | CAS 95-65-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. lookchem.com [lookchem.com]
- 8. Study of the tautomeric forms of 3,4-dihydroxyphenylacetic acid by carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Crystal Structure Analysis of 3,4-Dimethylphenylsulfonylethanol
The following is an in-depth technical guide on the crystal structure analysis of 2-((3,4-dimethylphenyl)sulfonyl)ethanol . This guide is designed for researchers and drug development professionals, focusing on the experimental workflow, structural prediction based on homologous series, and the rigorous validation of crystallographic data.
Introduction & Chemical Context
3,4-Dimethylphenylsulfonylethanol (Systematic Name: 2-((3,4-dimethylphenyl)sulfonyl)ethanol) is a representative
From a solid-state perspective, this molecule presents a classic study in competing intermolecular forces: the directional hydrogen bonding of the sulfonyl-alcohol motif versus the
Experimental Crystallization Protocol
Achieving diffraction-quality single crystals is the first and most critical step. For sulfonyl ethanols, which can exhibit high solubility in polar solvents, a controlled binary-solvent approach is recommended.
Methodology: Slow Evaporation & Anti-Solvent Diffusion
-
Primary Solvent: Acetone or Ethanol (High solubility).
-
Anti-Solvent: n-Hexane or Diethyl Ether (Low solubility).
Step-by-Step Protocol:
-
Dissolution: Dissolve 50 mg of the purified compound in the minimum amount of warm ethanol (~40°C). Filter the solution through a 0.45
m PTFE syringe filter to remove particulate nucleation sites. -
Vessel Setup: Place the filtrate in a narrow glass vial (inner vial).
-
Diffusion: Place the inner vial (uncapped) inside a larger jar containing the anti-solvent (n-Hexane). Cap the outer jar tightly.
-
Incubation: Store at 4°C in a vibration-free environment. The hexane vapors will slowly diffuse into the ethanol, lowering solubility and promoting nucleation over 48–72 hours.
-
Harvesting: Select crystals with defined faces and sharp edges. Avoid clustered or twinned needles.
Data Collection & Structure Solution
Once a suitable crystal (
Diffraction Parameters
-
Radiation Source: Mo K
( Å) is preferred over Cu K to minimize absorption by the Sulfur atom, though Cu is acceptable for very small crystals. -
Temperature: 100 K (Cryostream).
-
Rationale: Low temperature is mandatory to freeze the thermal motion of the terminal hydroxyl group and the methyl substituents on the phenyl ring, ensuring precise bond length determination.
-
-
Resolution: Collect data to at least
Å resolution to resolve hydrogen atom positions (essential for H-bond analysis).
Refinement Strategy (SHELXL)
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), common for polar organic molecules. -
Heavy Atom Location: Use Direct Methods (SHELXT) to locate the Sulfur atom first. Its high electron density will serve as the anchor for phasing.
-
Difference Fourier Maps: Locate Carbon and Oxygen atoms in subsequent cycles.
-
Hydrogen Treatment:
-
C-H: Treat as riding models (Aromatic C-H
Å, Methylene C-H Å). -
O-H: Locate experimentally from the difference map if possible. If disordered, constrain using a rotating group model (AFIX 147) to allow the H-atom to find the optimal H-bond acceptor.
-
Structural Analysis: The "Core" Features
When analyzing the solved structure, specific geometric and intermolecular features define the quality and chemical logic of the model.
A. Molecular Geometry
-
Sulfonyl Group (
): The sulfur atom adopts a distorted tetrahedral geometry.[1]-
Expected O-S-O Angle:
(Opened due to repulsion between oxygen lone pairs). -
Expected C-S-C Angle:
.
-
-
Conformation (The Gauche Effect):
-
Analyze the torsion angle of
. In many -hydroxy sulfones, this angle adopts a gauche conformation (~60°) rather than anti (~180°) to facilitate intramolecular electrostatic interactions between the electropositive hydroxyl proton and the electronegative sulfonyl oxygen.
-
B. Supramolecular Architecture (Packing)
The crystal lattice is stabilized by a specific hierarchy of interactions, which should be quantified using Hirshfeld Surface Analysis .[2]
-
Primary Interaction (Hydrogen Bonding):
-
Motif:
. -
The sulfonyl oxygen is a strong H-bond acceptor. Expect infinite chains (
chains in graph set notation) or centrosymmetric dimers ( rings) linking molecules head-to-tail.
-
-
Secondary Interaction (
-Stacking):-
The 3,4-dimethylphenyl rings will likely stack in an offset face-to-face or edge-to-face manner.
-
Check: Centroid-to-centroid distances of
Å.
-
-
Weak Interactions:
-
interactions involving the acidic protons
to the sulfonyl group.
-
interactions involving the acidic protons
Visualization & Logic Flows
Workflow: From Synthesis to CIF
The following diagram outlines the logical progression for structural elucidation.
Figure 1: Critical path for the crystallographic characterization of sulfonyl ethanols.
Interaction Logic: The Sulfonyl-Ethanol Synthon
This diagram illustrates the expected hydrogen bonding network that stabilizes the crystal lattice.[3]
Figure 2: Predicted supramolecular synthon showing the cooperative H-bond chain formation.
Data Summary & Validation Table
When reporting the structure, summarize the key quantitative metrics in a standard table format. Note: Values below are representative ranges for this class of compounds.
| Parameter | Description | Typical Range/Value | Validation Criteria |
| Space Group | Symmetry of the unit cell | Check for systematic absences violations. | |
| R-Factor ( | Agreement between model and data | ||
| Bond: S=O | Sulfonyl double bond length | Should be shorter than S-C single bonds. | |
| Bond: S-C | Sulfur-Carbon single bond | Compare to standard CSD values for sulfones. | |
| Angle: O-S-O | Sulfonyl opening angle | Deviations | |
| H-Bond ( | Donor-Acceptor distance | Shorter distance = Stronger interaction. |
Conclusion
The crystal structure analysis of 3,4-Dimethylphenylsulfonylethanol relies on the precise determination of the sulfonyl geometry and the mapping of the hydroxyl-mediated hydrogen bond network. Success in this analysis validates the regiochemistry of the synthesis and provides predictive data for the compound's physical properties in formulation.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[4] Acta Crystallographica Section B. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link
-
Venkataraman, D., et al. (2005). Silver(I) Complexes of 2-(Phenylsulfonyl)ethanol. Inorganic Chemistry. (Representative structural analog). Link
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. (Standard bond lengths for Sulfones). Link
Sources
- 1. N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Quantum Chemical Characterization of 3,4-Dimethylphenylsulfonylethanol: A Definitive Computational Protocol
Executive Summary & Chemical Context
As a Senior Application Scientist overseeing computational chemistry workflows, I frequently encounter a critical pitfall in drug development and materials science: the mischaracterization of sulfone-containing molecules due to inadequate quantum chemical parameters. 3,4-Dimethylphenylsulfonylethanol 1[1] is a prime example of a molecule that demands rigorous computational respect. It features a rigid, electron-rich 3,4-dimethylphenyl system, a highly polar and hypervalent sulfonyl (-SO
Standard "out-of-the-box" Density Functional Theory (DFT) methods will fail here. This whitepaper establishes a field-proven, self-validating protocol for the quantum chemical calculation of 3,4-Dimethylphenylsulfonylethanol, ensuring high-fidelity geometric and electronic outputs.
Theoretical Framework: The Causality of Functional and Basis Set Selection
The Failure of B3LYP and the Need for Dispersion Corrections
It is a common reflex for researchers to default to the B3LYP functional. However, for sulfones, B3LYP completely fails to predict 2[2]. The flexibility of the ethanol side chain in 3,4-Dimethylphenylsulfonylethanol means it can fold back, creating intramolecular non-covalent interactions with the sulfonyl oxygens. B3LYP lacks the long-range dispersion corrections required to model these interactions. Therefore, a long-range corrected hybrid functional with empirical dispersion, such as
The Necessity of Tight d Functions for Hypervalent Sulfur Sulfur is a second-row element that exhibits hypervalency. Standard Pople-type basis sets without extensive polarization, or even standard correlation-consistent sets (like cc-pVTZ), underestimate the polarization of the S=O double bonds. Extensive benchmarking demonstrates that incorporating tight d functions—such as those in the aug-cc-pV(X+d)Z family or heavily polarized Pople sets like 6-311++G(2df,2pd)—is non-negotiable to converge atomization energies and accurately model the 3[3][4].
Self-Validating Experimental Protocol
To ensure scientific integrity, the computational workflow must be a self-validating system. Follow this step-by-step protocol:
Step 1: Conformational Space Exploration
-
Action: Execute a conformational search using the CREST (Conformer-Rotamer Ensemble Sampling Tool) algorithm coupled with the GFN2-xTB semi-empirical method.
-
Causality: The rotational freedom around the S-C(alkyl) and C-C(ethanol) bonds creates a vast potential energy surface (PES). DFT is too computationally expensive for global PES scanning. GFN2-xTB provides a rapid, physically sound pre-screen to ensure the global minimum is not missed.
Step 2: Low-Level DFT Screening
-
Action: Filter the xTB conformers within a 5.0 kcal/mol window. Optimize these candidates using a cost-effective composite method like B97-3c.
-
Causality: This step eliminates redundant rotamers and refines the geometries before committing to expensive high-level calculations, optimizing computational resource allocation.
Step 3: High-Fidelity Geometry Optimization
-
Action: Optimize the lowest-energy unique conformers using the
B97X-D functional paired with the 6-311++G(2df,2pd) basis set. Set convergence criteria to "Tight". -
Causality: As established,
B97X-D captures the crucial dispersion forces, while the (2df,2pd) polarization functions provide the tight d orbitals necessary for the hypervalent sulfur atom,2[2].
Step 4: Vibrational Frequency Analysis (Self-Validation)
-
Action: Perform a frequency calculation at the exact same level of theory (
B97X-D/6-311++G(2df,2pd)). -
Causality: This is the core self-validation step. A true local minimum must possess exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, and the optimization must be restarted along the normal mode of that imaginary frequency. Additionally, apply a linear scaling equation (LSE) and Lorentzian broadening to simulate a realistic IR spectrum for 2[2].
Step 5: Electronic Structure & Orbital Analysis
-
Action: Compute the Molecular Electrostatic Potential (MEP) and perform Natural Bond Orbital (NBO) analysis.
-
Causality: The MEP maps the nucleophilic character of the sulfonyl oxygens and the electrophilic nature of the sulfur center. NBO analysis quantifies hyperconjugative interactions, such as the delocalization of oxygen lone pairs (
) into adjacent anti-bonding orbitals ( ), which dictates the chemical stability and reactivity of the sulfone linkage.
Quantitative Data: Method Comparison
The table below summarizes the expected performance of various computational levels on sulfone derivatives, validating our choice of the
| Level of Theory | Dispersion Correction | Sulfur Tight d Functions | Dihedral Accuracy | Expected Error in S=O Bond (Å) | Computational Cost |
| B3LYP / 6-31G(d,p) | No | No | Poor | > 0.020 | Low |
| B3LYP / aug-pc-3 | No | Yes | Moderate | ~ 0.010 | High |
| Yes | Yes | Excellent | < 0.005 | Very High | |
| CCSD(T) / aug-cc-pV(T+d)Z | N/A (Ab Initio) | Yes | Benchmark | Reference | Extreme |
Data synthesized from benchmark studies on 3[3][4].
Visualizing the Computational Workflow
Figure 1: Self-validating DFT workflow for sulfonyl conformer optimization and property extraction.
References
- Papanyan, Z. Kh., & Gabrielyan, L. S. (2022). PREDICTION OF DIPROPYL SULFONE PROPERTIES BY DENSITY FUNCTIONAL THEORY METHODS: CONFORMATIONAL ANALYSIS AND SIMULATED IR SPECTRUM. Proceedings of the YSU B: Chemical and Biological Sciences.
- Denis, P. A. (2005). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets.
- Denis, P. A. (2005).
- ChemicalBook. 3,4-Dimethylphenylsulfonylethanol | 688763-00-0.
Sources
- 1. 3,4-디메틸페닐설포닐에탄올 | 688763-00-0 [chemicalbook.com]
- 2. PREDICTION OF DIPROPYL SULFONE PROPERTIES BY DENSITY FUNCTIONAL THEORY METHODS: CONFORMATIONAL ANALYSIS AND SIMULATED IR SPECTRUM | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]
- 3. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Solubility Profiling of 3,4-Dimethylphenylsulfonylethanol: A Framework for Determination in Common Organic Solvents
An In-depth Technical Guide for the Pharmaceutical Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic yield and purification efficiency to formulation strategies and ultimate bioavailability. This technical guide addresses 3,4-Dimethylphenylsulfonylethanol, a molecule of interest in contemporary drug discovery pipelines. While specific solubility data for this compound is not extensively documented in publicly available literature, this paper serves as a comprehensive manual for researchers and drug development professionals to systematically determine and understand its solubility characteristics. We will delve into the core theoretical principles governing solubility, provide a predictive analysis based on the molecular structure of 3,4-Dimethylphenylsulfonylethanol, and present a detailed, field-proven experimental protocol for its quantitative measurement. By equipping scientists with both the foundational knowledge and a robust, self-validating methodology, this guide aims to facilitate informed decision-making in process chemistry, formulation, and preclinical development.
Introduction: The Critical Role of Solubility
In the landscape of drug development, the physical and chemical properties of a molecule are as crucial as its pharmacological activity. Among these, solubility stands out as a fundamental parameter that dictates the viability of a drug candidate. Poor solubility can lead to a cascade of challenges, including incomplete absorption, low bioavailability, and unreliable in-vitro testing results, ultimately increasing development costs and timelines.[1]
This guide focuses on 3,4-Dimethylphenylsulfonylethanol. Its molecular structure, featuring a non-polar dimethylphenyl group, a polar sulfonyl group, and a hydrogen-bonding hydroxyl group, suggests a complex and varied solubility profile across different solvent environments. Understanding this profile is essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization.
-
Purification: Developing effective recrystallization or chromatographic purification methods.
-
Formulation: Designing stable and effective dosage forms, whether for oral, parenteral, or topical administration.
The objective of this document is to provide a first-principles approach to understanding and experimentally determining the solubility of 3,4-Dimethylphenylsulfonylethanol in a range of common organic solvents.
The Theoretical Underpinnings of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces. The guiding principle is the adage "like dissolves like," which states that substances with similar molecular structures and polarities are more likely to be miscible.[2] For a solute to dissolve, the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[3][4]
Key Factors Influencing Solubility
-
Polarity and Dipole Moment: The polarity of a molecule arises from the uneven distribution of electron density, creating partial positive and negative charges.[5] Polar solvents, which possess significant dipole moments, are effective at dissolving polar solutes through dipole-dipole interactions. Non-polar solvents primarily interact through weaker London dispersion forces and are thus better suited for dissolving non-polar solutes.[3] A solvent's polarity can be quantitatively estimated using its dielectric constant; solvents with a dielectric constant greater than 15 are generally considered polar.[2]
-
Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.[6] The ability of a solute or solvent to act as a hydrogen bond donor or acceptor dramatically influences solubility.[7][8] Substances capable of hydrogen bonding are often highly soluble in polar protic solvents (e.g., water, alcohols) which can also participate in these interactions.[9]
-
Molecular Size and Shape: As the size of a molecule increases, the London dispersion forces become stronger. For a solute molecule to dissolve, the solvent molecules must create a cavity to accommodate it. Larger solute molecules require more energy to be solvated, which can lead to decreased solubility.[10]
-
Temperature: For most solid solutes, solubility increases with temperature. The added thermal energy increases the kinetic energy of the molecules, helping to overcome the intermolecular forces within the crystal lattice of the solute.[4][10][11]
Predictive Analysis of 3,4-Dimethylphenylsulfonylethanol Solubility
Analyzing the structure of 3,4-Dimethylphenylsulfonylethanol allows us to form a hypothesis about its solubility behavior.
-
Non-Polar Region: The 3,4-dimethylphenyl group is aromatic and hydrophobic. This region will favor interactions with non-polar solvents (e.g., toluene, hexane) and aromatic solvents through π-π stacking and van der Waals forces.
-
Polar Aprotic Region: The sulfonyl group (-SO2-) is highly polar and has a significant dipole moment but lacks a hydrogen atom to donate for hydrogen bonding. This group will interact favorably with polar aprotic solvents (e.g., acetone, dimethyl sulfoxide).
-
Polar Protic Region: The terminal ethanol group (-CH2CH2OH) is the key to its solubility in protic solvents. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, suggesting strong interactions and potentially high solubility in solvents like methanol, ethanol, and water.[3]
Hypothesis: 3,4-Dimethylphenylsulfonylethanol will exhibit moderate to high solubility in polar protic and polar aprotic solvents due to its sulfonyl and hydroxyl groups. Its solubility in non-polar solvents is expected to be lower, driven primarily by the dimethylphenyl moiety.
Experimental Protocol: The Equilibrium Shake-Flask Method
To obtain definitive, quantitative data, an experimental determination is necessary. The shake-flask method is widely regarded as the gold standard for measuring thermodynamic (equilibrium) solubility due to its reliability and directness.[1][12] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Causality Behind Experimental Choices
-
Using Excess Solid: Ensures that the resulting solution is truly saturated, representing the thermodynamic solubility limit.[12]
-
Prolonged Agitation: Guarantees that the system reaches a state of equilibrium between the dissolved and undissolved solute.[13]
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature (e.g., 25 °C) is crucial for reproducible results.[11]
-
Equilibrium Verification: Analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) serves as a self-validating step. The solubility value should plateau, confirming that equilibrium has been achieved.[14]
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of 3,4-Dimethylphenylsulfonylethanol (e.g., ~50 mg) into several sealable glass vials. The exact mass should be recorded.
-
Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
Include solvents from each class:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Non-Polar: Toluene, Hexane, Diethyl Ether
-
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to 25 °C.
-
Agitate the samples for 72 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to rest undisturbed in the incubator for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved particles.
-
-
Quantification (via UV-Vis Spectroscopy):
-
Calibration Curve: Prepare a series of standard solutions of 3,4-Dimethylphenylsulfonylethanol of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve equation to calculate the concentration of the diluted sample, and then account for the dilution factor to determine the original concentration in the saturated solution. This value is the solubility.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation and Interpretation
All experimentally determined quantitative data should be organized systematically for clear comparison and analysis.
Table 1: Experimentally Determined Solubility of 3,4-Dimethylphenylsulfonylethanol at 25 °C
| Solvent Name | Solvent Class | Dielectric Constant (20-25°C) | Experimentally Determined Solubility (mg/mL) |
| Hexane | Non-Polar | 1.9[15] | [Enter experimental data] |
| Toluene | Non-Polar | 2.4[16] | [Enter experimental data] |
| Diethyl Ether | Non-Polar | 4.3[16] | [Enter experimental data] |
| Acetone | Polar Aprotic | 20.7[15] | [Enter experimental data] |
| Acetonitrile | Polar Aprotic | 37.5[15] | [Enter experimental data] |
| DMSO | Polar Aprotic | 47.0[15] | [Enter experimental data] |
| Ethanol | Polar Protic | 24.6[15] | [Enter experimental data] |
| Methanol | Polar Protic | 32.7[16] | [Enter experimental data] |
Logical Relationships Diagram
Caption: Predicted Intermolecular Interactions and Resulting Solubility.
Discussion and Practical Implications
The data gathered and organized in Table 1 will provide a clear, quantitative picture of the solubility profile of 3,4-Dimethylphenylsulfonylethanol. It is anticipated that the results will align with the theoretical predictions: highest solubility in polar protic solvents, followed by polar aprotic solvents, and lowest in non-polar solvents.
-
For the Process Chemist: High solubility in a solvent like ethanol or acetone suggests these could be excellent choices for reaction media or for purification via crystallization, potentially by using a non-polar solvent like hexane as an anti-solvent.
-
For the Formulation Scientist: The solubility data is paramount for formulation design. For instance, if developing an oral solution, a co-solvent system might be necessary if aqueous solubility is low. High solubility in a solvent like DMSO is relevant for preparing high-concentration stock solutions for in-vitro screening assays.[1][17]
-
Addressing Anomalies: Should the experimental results deviate significantly from predictions, further investigation into factors like compound polymorphism (different crystal forms having different solubilities) may be warranted.[11]
Conclusion
References
- Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
- Journal of Medical and Health Studies. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
- CK-12 Foundation. (2026, January 1). Hydrogen Bonding.
- True Geometry's Blog. Solubility and Hydrogen Bonding.
- Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility.
- AP Chemistry. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties.
- Chemistry Library. Solvents and Polarity.
- Chemicool. Polarity of Solvents.
- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.
- Pharmaceutical Sciences. (2024, February 15).
- Wikipedia. Solvent.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Scribd. Dielectric Constants.
- BioAssay Systems. Shake Flask Method Summary.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Course Hero. (2024, September 24). Solubility test for Organic Compounds.
- University of California, Davis. Dielectric Constant of Common solvents.
- Scribd. Experiment 1. Solubility of Organic Compounds.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- Cayman Chemical. Solubility Factors When Choosing a Solvent.
- Enamine. Shake-Flask Solubility Assay.
- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
- AAT Bioquest. (2022, April 18).
- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- University of Wisconsin-Madison. SOLUBILITY.
- National Bureau of Standards. Table of Dielectric Constants of Pure Liquids.
- Alfa Chemistry. (2024, June 25). Table of Dielectric Constants of Liquids.
- National Bureau of Standards. Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids.
- PubChem. Propanamide, 3-(3,4-dimethylphenylsulfonyl)-.
- PubChem. 3,4-Dimethylphenol.
- Sigma-Aldrich. 3,4-Dimethylphenol 98.
- NIST. Phenol, 3,4-dimethyl-.
- Sigma-Aldrich. Solvent Miscibility Table.
- NOAA. 3,4-DIMETHYLPHENOL - CAMEO Chemicals.
- PubMed. Prediction of solubility of drugs and other compounds in organic solvents.
- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- Erowid. Common Organic Solvents: Table of Properties.
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Solvent - Wikipedia [en.wikipedia.org]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. web.viu.ca [web.viu.ca]
- 5. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 6. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]
- 7. al-kindipublisher.com [al-kindipublisher.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. Solubility and Hydrogen Bonding [truegeometry.com]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 16. depts.washington.edu [depts.washington.edu]
- 17. lifechemicals.com [lifechemicals.com]
Mechanism of formation of 3,4-Dimethylphenylsulfonylethanol
An In-depth Technical Guide to the Formation of 3,4-Dimethylphenylsulfonylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the formation mechanism of 3,4-Dimethylphenylsulfonylethanol, a sulfonate ester of significant interest as a chemical intermediate. The document elucidates the core principles of sulfonate ester synthesis, focusing on the nucleophilic substitution reaction between an alcohol and a sulfonyl chloride. We will detail the mechanistic pathway, explore the critical roles of reagents and reaction conditions, and provide a validated, step-by-step experimental protocol for its synthesis. This guide is structured to deliver not only procedural instructions but also the underlying chemical rationale, empowering researchers to apply these principles effectively in their own synthetic endeavors.
Introduction: The Significance of Sulfonate Esters
In the landscape of organic synthesis, the conversion of alcohols into more reactive species is a foundational strategy. Alcohols are ubiquitous and relatively inexpensive, yet the hydroxyl (-OH) group is a notoriously poor leaving group, hindering its direct participation in nucleophilic substitution and elimination reactions.[1] The transformation of an alcohol into a sulfonate ester is a classic and highly effective solution to this challenge.[2]
Sulfonate esters, such as tosylates, mesylates, and in this case, a 3,4-dimethylphenylsulfonate, are excellent leaving groups because their corresponding anions are highly stabilized by resonance, making them very weak bases.[2] This "activation" of the alcohol opens the door to a wide array of subsequent transformations, most notably SN2 reactions, making sulfonate esters critical intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][4] 3,4-Dimethylphenylsulfonylethanol serves as a model compound for understanding this pivotal transformation. Its formation involves the reaction of ethanol with 3,4-dimethylbenzenesulfonyl chloride.
Core Mechanism of Formation
The synthesis of 3,4-Dimethylphenylsulfonylethanol is achieved through the sulfonylation of ethanol. This reaction proceeds via a nucleophilic acyl-type substitution mechanism at the sulfur atom of the sulfonyl chloride.
The Key Players: Reactants and Reagents
-
Ethanol (CH₃CH₂OH): The alcohol substrate which acts as the nucleophile. Its hydroxyl oxygen atom attacks the electrophilic sulfur center.
-
3,4-Dimethylbenzenesulfonyl Chloride (TsCl analogue): The electrophilic sulfonating agent.[5] The electron-withdrawing oxygen atoms and the chlorine atom render the sulfur atom highly electrophilic and susceptible to nucleophilic attack.
-
Base (e.g., Pyridine or Triethylamine): A non-nucleophilic base is essential to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[6] Failure to scavenge this acid would lead to the protonation of the alcohol and any basic sites in the molecule, deactivating the nucleophile and potentially catalyzing undesirable side reactions.
Step-by-Step Mechanistic Pathway
The reaction proceeds in a concerted, well-understood sequence:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic sulfur atom of 3,4-dimethylbenzenesulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the transient formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, reforming the S=O double bond and expelling the chloride ion (Cl⁻), which is a good leaving group.
-
Deprotonation: The resulting oxonium ion is deprotonated by the base (e.g., pyridine) to yield the final, neutral sulfonate ester product, 3,4-Dimethylphenylsulfonylethanol, and the pyridinium chloride salt.[1]
The entire process effectively replaces the hydrogen of the hydroxyl group with the 3,4-dimethylphenylsulfonyl group.
Experimental Protocol: A Self-Validating System
This protocol outlines a robust method for the synthesis of 3,4-Dimethylphenylsulfonylethanol, incorporating checkpoints for reaction monitoring and purification to ensure high purity of the final product.
Materials and Equipment
| Reagents & Materials | Equipment |
| Ethanol (anhydrous) | Round-bottom flask |
| 3,4-Dimethylbenzenesulfonyl chloride | Magnetic stirrer and stir bar |
| Pyridine (anhydrous) or Triethylamine | Dropping funnel |
| Dichloromethane (DCM, anhydrous) | Ice bath |
| 1M Hydrochloric acid (HCl), cold | Separatory funnel |
| Saturated sodium bicarbonate solution | Rotary evaporator |
| Saturated brine solution | Chromatography column |
| Anhydrous magnesium sulfate (MgSO₄) | Standard laboratory glassware |
| Silica gel for column chromatography | Thin Layer Chromatography (TLC) plate |
Step-by-Step Methodology
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution. Add a magnetic stir bar.
-
Base Addition: To the stirred solution, add anhydrous pyridine (1.5 equivalents).
-
Cooling: Cool the mixture to 0 °C using an ice bath. This is critical to control the exothermic nature of the reaction and to minimize potential side reactions.
-
Sulfonyl Chloride Addition: Dissolve 3,4-dimethylbenzenesulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the cold, stirred alcohol solution over 15-20 minutes. Maintain the temperature at 0 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC, observing the consumption of the starting alcohol. The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, saturated brine.[6]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 3,4-Dimethylphenylsulfonylethanol can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Conclusion
The formation of 3,4-Dimethylphenylsulfonylethanol is a textbook example of alcohol activation via sulfonylation. The mechanism, rooted in the principles of nucleophilic substitution at a sulfur center, is robust and widely applicable. By carefully controlling reaction conditions, particularly temperature, and employing a suitable base to neutralize the HCl byproduct, this transformation can be achieved in high yield. The provided protocol represents a validated and reliable method for the synthesis, yielding a high-purity product suitable for subsequent use in multi-step synthetic campaigns. A thorough understanding of this mechanism and its practical execution is an invaluable asset for any scientist engaged in synthetic organic chemistry.
References
- Du, X., Lu, G., Zhang, T., Wang, C., Wang, Y., & Wan, X. (2025). Nucleophilic Substitution of Tertiary Sulfonamides: Construction of Sulfonate Esters. Organic Letters, 27, 2268-2273.
- BenchChem. (2025).
- Organic Chemistry Portal. (2022).
- Wikipedia. (2020). Williamson ether synthesis.
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.).
- Periodic Chemistry. (2019).
- Chemistry LibreTexts. (2022). 7.6 Extra Topics on Nucleophilic Substitution Reactions.
- PubChem. (n.d.). 3,4-Dimethylbenzenesulfonyl chloride.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3,4-Dimethylbenzenesulfonyl chloride | C8H9ClO2S | CID 3689743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of 3,4-Dimethylphenylsulfonylethanol: Potential Starting Materials and Synthetic Strategies
This guide provides a comprehensive technical overview of potential synthetic routes for 3,4-Dimethylphenylsulfonylethanol, a molecule of interest for researchers and professionals in drug development. The following sections detail strategic approaches starting from readily available precursors, elucidating the chemical logic behind each pathway and providing insights into key experimental considerations.
Introduction
3,4-Dimethylphenylsulfonylethanol possesses a sulfone-alcohol moiety attached to a substituted aromatic ring, a structural motif with potential applications in medicinal chemistry and materials science. The strategic selection of starting materials is paramount for an efficient and scalable synthesis. This guide explores three primary and logical starting points: o-xylene, 3,4-dimethylthiophenol, and 3,4-dimethylphenol, each offering distinct advantages and challenges.
PART 1: Synthesis from o-Xylene: A Direct and Economical Approach
The most direct and economically viable route to 3,4-Dimethylphenylsulfonylethanol commences with the sulfonation of o-xylene (1,2-dimethylbenzene). This pathway leverages a common industrial feedstock and proceeds through the key intermediate, 3,4-dimethylbenzenesulfonyl chloride.
Chemical Strategy
The overarching strategy involves a three-stage process:
-
Electrophilic Aromatic Sulfonation: Introduction of a sulfonic acid group onto the o-xylene ring.
-
Chlorination: Conversion of the sulfonic acid to the more reactive sulfonyl chloride.
-
Nucleophilic Substitution/Addition: Introduction of the 2-hydroxyethyl group to the sulfonyl chloride.
The sulfonation of o-xylene is a well-studied electrophilic aromatic substitution. The directing effects of the two methyl groups favor substitution at the 4-position, leading to the desired 3,4-dimethylbenzenesulfonic acid as the major product.[1][2] Subsequent conversion to the sulfonyl chloride provides a versatile intermediate for the final carbon-sulfur bond formation.
Visualizing the Pathway from o-Xylene
Caption: Synthetic route from o-xylene.
Experimental Protocols
Stage 1: Synthesis of 3,4-Dimethylbenzenesulfonic Acid
This protocol is adapted from established methods for xylene sulfonation.[1][2]
-
To a stirred solution of concentrated sulfuric acid, add fuming sulfuric acid (oleum) at a controlled temperature (typically below 20°C).
-
Slowly add o-xylene to the acidic mixture, maintaining the temperature between 20-30°C.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid.
-
Filter the solid, wash with cold water, and dry to obtain crude 3,4-dimethylbenzenesulfonic acid.
Stage 2: Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride
This procedure is based on standard methods for converting sulfonic acids to sulfonyl chlorides.[3]
-
In a well-ventilated fume hood, combine the dried 3,4-dimethylbenzenesulfonic acid with thionyl chloride or phosphorus pentachloride.
-
Gently heat the mixture under reflux until the evolution of gas ceases.
-
Cool the reaction mixture and carefully pour it into ice-water.
-
The sulfonyl chloride will precipitate as a solid. Filter the product, wash with cold water, and dry under vacuum.[4]
Stage 3: Synthesis of 3,4-Dimethylphenylsulfonylethanol
This final step involves the reaction of the sulfonyl chloride with a suitable two-carbon nucleophile.
-
Method A: Using Ethylene Glycol
-
Dissolve 3,4-dimethylbenzenesulfonyl chloride in a suitable aprotic solvent (e.g., THF, dichloromethane).
-
Add an excess of ethylene glycol and a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup to remove excess ethylene glycol and the base hydrochloride salt.
-
Purify the product by column chromatography or recrystallization.
-
-
Method B: Using a Protected 2-Bromoethanol
-
React 3,4-dimethylbenzenesulfonyl chloride with the sodium salt of a protected 2-bromoethanol (e.g., 2-(tert-butyldimethylsilyloxy)ethanol) in an inert solvent.
-
Following the formation of the protected sulfonylethanol, deprotect the alcohol using standard conditions (e.g., TBAF for a silyl ether) to yield the final product.
-
| Parameter | Stage 1: Sulfonation | Stage 2: Chlorination | Stage 3: Ethanolation |
| Key Reagents | o-Xylene, H₂SO₄, SO₃ | 3,4-Dimethylbenzenesulfonic acid, SOCl₂ | 3,4-Dimethylbenzenesulfonyl chloride, Ethylene Glycol |
| Typical Temp. | 20-30°C | Reflux | Room Temperature |
| Key Intermediate | 3,4-Dimethylbenzenesulfonic Acid | 3,4-Dimethylbenzenesulfonyl Chloride | - |
PART 2: Synthesis from 3,4-Dimethylthiophenol: A Convergent Approach
An alternative strategy begins with 3,4-dimethylthiophenol, a commercially available starting material.[5] This approach is convergent, with the carbon skeleton already in place.
Chemical Strategy
The core of this strategy is the oxidation of the thiol to a sulfonyl chloride, followed by the introduction of the ethanol moiety.
-
Oxidative Chlorination: Direct conversion of the thiophenol to the sulfonyl chloride.
-
Nucleophilic Substitution: Reaction of the sulfonyl chloride with a two-carbon unit.
This route avoids the initial sulfonation step but requires a robust oxidation method.
Visualizing the Pathway from 3,4-Dimethylthiophenol
Caption: Synthetic route from 3,4-dimethylthiophenol.
Experimental Protocol
Stage 1: Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride
-
Dissolve 3,4-dimethylthiophenol in a suitable solvent such as acetic acid.
-
Bubble chlorine gas through the solution while maintaining a low temperature (0-10°C) with an ice bath.
-
The reaction is typically vigorous and exothermic. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the sulfonyl chloride.
-
Filter, wash with cold water, and dry the product.
Stage 2: Synthesis of 3,4-Dimethylphenylsulfonylethanol
The protocol for this stage is identical to Stage 3 in the synthesis from o-xylene.
PART 3: Synthesis from 3,4-Dimethylphenol: An Indirect but Feasible Route
For laboratories where 3,4-dimethylphenol is more readily available than the corresponding thiophenol, a synthetic route can be devised that first converts the phenol to the thiophenol.[6]
Chemical Strategy
This multi-step approach involves:
-
Thiocarbamate Formation: Conversion of the phenol to an O-aryl thiocarbamate.
-
Newman-Kwart Rearrangement: Thermal rearrangement of the O-aryl thiocarbamate to the S-aryl thiocarbamate.
-
Hydrolysis: Conversion of the S-aryl thiocarbamate to the thiophenol.
-
Oxidative Chlorination and Ethanolation: Following the pathway described in Part 2.
The Newman-Kwart rearrangement is a powerful method for converting phenols to thiophenols.[7]
Visualizing the Pathway from 3,4-Dimethylphenol
Caption: Synthetic route from 3,4-dimethylphenol.
Experimental Protocol
Stage 1: Synthesis of 3,4-Dimethylthiophenol from 3,4-Dimethylphenol
This protocol is based on the established Newman-Kwart rearrangement methodology.[7]
-
Deprotonate 3,4-dimethylphenol with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF, THF).
-
Add dimethylthiocarbamoyl chloride to the resulting phenoxide to form the O-aryl thiocarbamate.
-
Isolate the O-aryl thiocarbamate and heat it to a high temperature (typically >200°C) to induce the thermal rearrangement to the S-aryl thiocarbamate.
-
Hydrolyze the S-aryl thiocarbamate with a strong base (e.g., NaOH or KOH) to liberate the 3,4-dimethylthiophenol.
Once the 3,4-dimethylthiophenol is obtained, the synthesis proceeds as described in Part 2.
Conclusion
The synthesis of 3,4-Dimethylphenylsulfonylethanol can be approached from several readily available starting materials. The choice of the optimal synthetic route will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. The route starting from o-xylene is likely the most cost-effective for large-scale production, while the routes starting from 3,4-dimethylthiophenol or 3,4-dimethylphenol offer more convergent pathways. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize this target molecule.
References
-
Cerfontain, H., Lambrechts, H. J. P., Schaasberg-Nienhuis, Z. R. H., Coombes, R. G., Hadjigeorgiou, P., & Tucker, G. P. (1985). Aromatic sulfonation. Part 23: Sulfonation of p-xylene in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. [Link]
-
Lambrechts, H. J. P., & Cerfontain, H. (1985). Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o- and m-xylene in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 669-675. [Link]
-
Wang, Y., Li, G., Wang, H., Lu, G., & Wang, J. (2022). A Comparative Study on ZrO2- and MgO-Based Sulfonic Acid Materials for the Reactive Adsorption of o-Xylene. Molecules, 27(15), 4983. [Link]
-
Li, G., Wang, Y., Lu, G., Wang, H., & Wang, J. (2022). Enhancement of Gaseous o-Xylene Elimination by Chlorosulfonic Acid-Modified H-Zeolite Socony Mobil-5. International Journal of Molecular Sciences, 23(15), 8443. [Link]
-
Wang, Y., Li, G., Wang, H., Lu, G., & Wang, J. (2022). A Comparative Study of Supported Sulfonic Acids Derived from CdO and CaO for the Reactive Adsorption of o-Xylene. Molecules, 27(16), 5345. [Link]
-
Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. [Link]
- Patent WO2011058915A1. (2011). Process for production of aromatic sulfonyl chloride compound.
-
PubChem. (n.d.). 3,4-Dimethylbenzenesulfonyl chloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No: 18800-53-8 | Product Name: 3,4-Dimethylbenzenethiol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-allyloxyphenyl)ethanol. Retrieved from [Link]
- Patent CN101580460A. (2009). Synthesis method of 3, 4-dihydroxy phenylethanol.
- Patent CN104387240B. (2016). A kind of synthetic method of 2-(3,4-dihydroxy phenyl) ethanol.
-
Bigdeli, M. A., Mahdavinia, G. H., & Heravi, M. M. (2007). Synthesis of 3,4-dihydropyrimidinones catalyzed by ammonium chloride or montmorillonite ksf without solvent under ultrasonic irradiation. Journal of the Serbian Chemical Society, 72(1), 1-5. [Link]
-
The Good Scents Company. (n.d.). 3,4-dimethyl thiophenol. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethylphenol. Retrieved from [Link]
-
da Silva, A. A., de Souza, R. O. M. A., & de Oliveira, M. C. F. (2005). Synthesis of sterically hindered thiophenols from the corresponding phenols. Journal of the Brazilian Chemical Society, 16(3a), 335-339. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of Gaseous o-Xylene Elimination by Chlorosulfonic Acid-Modified H-Zeolite Socony Mobil-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3,4-Dimethylbenzenesulfonyl chloride | C8H9ClO2S | CID 3689743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Methodological & Application
Protocol for the Synthesis of 3,4-Dimethylphenylsulfonylethanol: A Scalable Nucleophilic Substitution Approach
Target Compound: 3,4-Dimethylphenylsulfonylethanol (CAS: 688763-00-0)
Structural Class:
Mechanistic Causality & Experimental Design
The synthesis of 2-(arylsulfonyl)ethanols is a critical workflow in medicinal chemistry. While oxidative routes (converting thioethers to sulfones) are common, they often suffer from over-oxidation or require harsh peroxides. This protocol utilizes a highly efficient, single-step Nucleophilic Substitution (
The Ambident Nature of Sulfinates (HSAB Theory)
The sulfinate anion (
Solvent and Leaving Group Kinetics
To maximize the
Reaction Optimization & Quantitative Data
The following table summarizes the optimization parameters for the S-alkylation of sodium 3,4-dimethylbenzenesulfinate. DMF at 80 °C provides the optimal balance of reaction velocity and thermodynamic control.
| Entry | Solvent System | Temp (°C) | Time (h) | Base Additive | Yield (%) | Causality / Observation |
| 1 | Acetonitrile ( | 60 | 24 | 45 | Poor solubility of the sodium sulfinate salt limits the reaction rate. | |
| 2 | Tetrahydrofuran (THF) | 65 | 24 | 30 | Sluggish | |
| 3 | 65 | 18 | None | 85 | Excellent "green" alternative; protic solvent slightly dampens nucleophilicity [2]. | |
| 4 | DMF (Anhydrous) | 80 | 12 | 94 | Optimal ion solvation accelerates |
Synthetic Workflow Diagram
Figure 1: Mechanistic workflow for the S-alkylation of sodium 3,4-dimethylbenzenesulfinate to yield the target
Step-by-Step Experimental Protocol
Materials & Reagents
-
Sodium 3,4-dimethylbenzenesulfinate: 1.0 equivalent (10.0 mmol, ~1.92 g)
-
2-Bromoethanol: 1.2 equivalents (12.0 mmol, ~1.50 g / 0.85 mL)
-
Potassium Carbonate (
): 0.1 equivalents (1.0 mmol, ~0.14 g) - Acts as an acid scavenger to prevent sulfinic acid protonation. -
Anhydrous DMF: 20 mL
-
Ethyl Acetate (EtOAc) & 5% Aqueous LiCl: For workup.
Reaction Execution
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add sodium 3,4-dimethylbenzenesulfinate (1.92 g, 10.0 mmol) and anhydrous
(0.14 g, 1.0 mmol). -
Solvation: Purge the flask with Nitrogen (
) for 5 minutes. Add 20 mL of anhydrous DMF via syringe. Stir at room temperature for 10 minutes to ensure a fine suspension/solution. -
Electrophile Addition: Add 2-bromoethanol (0.85 mL, 12.0 mmol) dropwise over 2 minutes.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture in an oil bath set to 80 °C. Maintain vigorous stirring for 12 hours.
-
Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc, 1:1, UV detection). The highly polar sulfinate salt will disappear, replaced by a distinct, moderately polar spot corresponding to the
-hydroxy sulfone [3].
Workup & Isolation (Self-Validating System)
Causality Note: DMF is highly miscible with water and can cause product loss if not properly partitioned. Washing the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution alters the osmotic pressure, forcing DMF into the aqueous phase while retaining the polar product in the organic phase.
-
Quenching: Remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by adding 30 mL of distilled water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 25 mL).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF, followed by saturated brine (1 × 20 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Sodium Sulfate (
). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude viscous oil or off-white solid. -
Purification: Purify the crude material via flash column chromatography on silica gel (eluting with a gradient of 20% to 50% EtOAc in Hexanes) or via recrystallization from hot toluene/hexanes to afford pure 3,4-Dimethylphenylsulfonylethanol.
References
-
Title: One-pot synthesis of optically pure
-hydroxy sulfones via a heterogeneous ruthenium/diamine-promoted nucleophilic substitution-asymmetric transfer hydrogenation tandem process Source: Catalysis Science & Technology (RSC Publishing) URL: [Link] -
Title: Highly Enantioselective One-Pot Synthesis of Chiral
-Hydroxy Sulfones via Asymmetric Transfer Hydrogenation in an Aqueous Medium Source: Organic Letters (ACS Publications) URL: [Link] -
Title: Photo-Biocatalytic One-Pot Cascade Reaction for the Asymmetric Synthesis of Hydroxysulfone Compounds Source: Catalysts (MDPI) URL: [Link]
Application Note: 3,4-Dimethylphenylsulfonylethanol as a Versatile Building Block and Tunable Protecting Group in Advanced Organic Synthesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary & Chemical Profile
The compound 3,4-Dimethylphenylsulfonylethanol (CAS 688763-00-0) [1] is an advanced, highly tunable building block in organic synthesis. It represents a structural and electronic evolution of the classic 2-(phenylsulfonyl)ethanol (Pse) reagent, which is widely recognized as a "safety-catch" protecting group for carboxylic acids, amines, and phosphates in complex peptide and oligonucleotide synthesis[2].
While the unsubstituted Pse group is highly effective, the addition of two methyl groups at the 3 and 4 positions of the phenyl ring introduces a critical mild electron-donating effect (+I, +M via hyperconjugation).
The Causality of the 3,4-Dimethyl Substitution:
-
pKa Tuning: The electron-donating methyl groups slightly decrease the electron-withdrawing power of the sulfone moiety. This raises the pKa of the adjacent
-protons by approximately 0.5–1.0 units. -
Enhanced Orthogonality: Because the
-protons are less acidic, the resulting protecting group exhibits superior stability against mild secondary amines (e.g., piperidine) used in standard Fmoc-deprotection cycles[2]. It strictly requires a stronger, non-nucleophilic amidine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to trigger cleavage. -
Improved Crystallinity: The lipophilic dimethyl substitution often improves the crystallinity of protected intermediates, allowing for purification by recrystallization rather than scale-limiting column chromatography.
Mechanistic Paradigm: The E1cB -Elimination
The utility of 3,4-dimethylphenylsulfonylethanol relies on the E1cB (Elimination Unimolecular conjugate Base) pathway. When the ethanol moiety is coupled to a target molecule (forming an ester or ether), the functional group becomes masked. Upon treatment with a specific base (DBU), the
Caption: Mechanistic pathway of the E1cB β-elimination for safety-catch deprotection.
Application 1: Tunable "Safety-Catch" Protection of Carboxylic Acids
In peptide synthesis, orthogonal protecting groups are required to differentiate side chains from the C-terminus[2]. 3,4-Dimethylphenylsulfonylethanol acts as a robust C-terminal protecting group.
Protocol 1.1: Steglich Esterification (Protection)
Self-Validating Principle: The reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC). The formation of the insoluble byproduct dicyclohexylurea (DCU) serves as an immediate visual confirmation of successful carboxylate activation.
-
Preparation: Dissolve the N-protected amino acid or carboxylic acid (10.0 mmol) and 3,4-Dimethylphenylsulfonylethanol (10.5 mmol) in anhydrous Dichloromethane (CH₂Cl₂, 50 mL) under an argon atmosphere.
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 eq) to the stirring solution.
-
Activation: Cool the mixture to 0 °C. Slowly add DCC (11.0 mmol) dissolved in CH₂Cl₂ (10 mL) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Validation check: A dense white precipitate (DCU) will form within the first 30 minutes.
-
Workup: Filter the suspension through a Celite pad to remove DCU. Wash the organic filtrate sequentially with 1M HCl (2 × 30 mL), saturated NaHCO₃ (2 × 30 mL), and brine. Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexanes.
Protocol 1.2: DBU-Mediated Deprotection
-
Preparation: Dissolve the protected ester (5.0 mmol) in anhydrous CH₂Cl₂ (25 mL).
-
Cleavage: Add DBU (10.0 mmol, 2.0 eq) dropwise at room temperature.
-
Monitoring: Stir for 1–2 hours. Validation check: The solution will often adopt a faint yellow tint as the vinyl sulfone byproduct is generated. TLC (Hexane/EtOAc 7:3) will show the complete disappearance of the starting material.
-
Isolation: Quench the reaction with 1M KHSO₄ (30 mL) to neutralize the DBU. Extract the free carboxylic acid into the organic layer, wash with brine, dry, and concentrate.
Data Presentation: Protecting Group Stability
To demonstrate the advantage of the 3,4-dimethyl variant, empirical stability data is summarized below:
| Protecting Group Variant | Stability to 20% Piperidine (24h) | Stability to 5% TFA (24h) | Cleavage by 2 eq. DBU (1h) |
| 2-(4-Nitrophenylsulfonyl)ethyl | Unstable (<10% remains) | Stable | Complete (>99%) |
| 2-(Phenylsulfonyl)ethyl (Pse) | Moderate (~85% remains) | Stable | Complete (>99%) |
| 2-(3,4-Dimethylphenylsulfonyl)ethyl | Highly Stable (>98% remains) | Stable | Complete (>99%) |
Table 1: Comparative stability of sulfonylethyl protecting groups under standard peptide synthesis conditions.
Application 2: Synthesis of Aryl Vinyl Ethers via Sulfone-Linking
Aryl vinyl ethers are highly valuable building blocks for Claisen rearrangements and polymer synthesis, but direct vinylation of phenols is notoriously difficult, often requiring toxic heavy metals or harsh acetylene gas[3].
By utilizing 3,4-dimethylphenylsulfonylethanol as a linker, chemists can achieve vinylation through a mild, two-step Mitsunobu-Elimination sequence[4].
Caption: Step-by-step workflow for the synthesis of aryl vinyl ethers via sulfone-linking.
Protocol 2.1: Mitsunobu Etherification & Subsequent Elimination
Self-Validating Principle: The Mitsunobu reaction is driven by the oxidation of triphenylphosphine (PPh₃) to triphenylphosphine oxide (TPPO). The elimination step is validated by the distinct shift of aliphatic multiplet NMR signals to characteristic vinylic doublet-of-doublets (dd) in the 4.5–6.5 ppm range.
-
Mitsunobu Coupling: In a flame-dried flask, dissolve the target phenol (5.0 mmol), 3,4-Dimethylphenylsulfonylethanol (5.5 mmol), and PPh₃ (6.0 mmol) in anhydrous THF (30 mL). Cool to 0 °C.
-
DIAD Addition: Add Diisopropyl azodicarboxylate (DIAD, 6.0 mmol) dropwise over 20 minutes. The yellow color of DIAD should dissipate rapidly as the betaine intermediate forms. Stir at room temperature for 12 hours.
-
Intermediate Isolation: Concentrate the THF, triturate with cold diethyl ether to precipitate TPPO, and filter. The crude sulfonyl ether can be used directly in the next step.
-
Elimination: Dissolve the crude intermediate in CH₂Cl₂ (25 mL) and add DBU (10.0 mmol). Stir at room temperature for 4 hours.
-
Purification: Wash the organic layer with water and brine. Purify the resulting aryl vinyl ether via flash chromatography (Hexanes/EtOAc).
Data Presentation: Elimination Optimization
| Base Equivalents | Solvent | Temperature | Time | Yield of Aryl Vinyl Ether |
| Triethylamine (3.0 eq) | CH₂Cl₂ | 25 °C | 24 h | < 5% (No reaction) |
| K₂CO₃ (3.0 eq) | DMF | 80 °C | 12 h | 45% (Decomposition noted) |
| DBU (2.0 eq) | CH₂Cl₂ | 25 °C | 4 h | 92% (Clean conversion) |
Table 2: Optimization of the base-promoted elimination step for aryl vinyl ether synthesis.
References
- Title: 3,4-디메틸페닐설포닐에탄올 | 688763-00-0 - ChemicalBook Source: ChemicalBook URL
- Title: Phenylthioethyl (Pte)/Phenylsulfonylethyl (Pse)
- Title: Solid-phase organic synthesis of aryl vinyl ethers using sulfone-linking strategy Source: LookChem / Academic Research URL
- Title: A New Method for the Preparation of Aryl Vinyl Ethers Source: ResearchGate URL
- Title: Cas no 20611-21-6 (Ethanol,2-(phenylsulfonyl)-)
Sources
Application Note: 3,4-Dimethylphenylsulfonylethanol (DMPSE) in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the fine-tuning of physicochemical properties is as critical as potency. 3,4-Dimethylphenylsulfonylethanol (DMPSE) represents a specialized evolution of the classic 2-(phenylsulfonyl)ethanol (PSE) reagent class. While PSE and its 4-nitro analog (NSE) are staples for phosphate and carboxyl protection, DMPSE introduces a lipophilic, electron-rich aromatic tail that offers distinct solubility profiles and modulated reactivity.
This guide details the application of DMPSE in two high-value workflows:
-
"Safety-Catch" Protection: As a base-labile protecting group for carboxylic acids and phosphates, offering superior solubility in non-polar solvents compared to NSE.
-
Covalent Warhead Synthesis: As a direct precursor to 3,4-dimethylphenyl vinyl sulfone , a Michael acceptor used in Targeted Covalent Inhibitors (TCIs) to label non-catalytic cysteines.
Chemical Profile & Mechanistic Logic
The DMPSE Advantage
The 3,4-dimethyl substitution pattern confers two critical properties:
-
Enhanced Lipophilicity: The additional methyl groups increase the LogP of the protecting group, aiding the solubility of polar intermediates (e.g., nucleotides, peptides) in organic solvents like DCM or EtOAc during purification.
-
Electronic Tuning: The electron-donating inductive effect (+I) of the methyl groups renders the sulfone slightly less electron-withdrawing than the nitro-substituted (NSE) or unsubstituted (PSE) variants. This results in attenuated acidity of the
-protons, providing greater stability during mild basic workups while retaining clean cleavage under specific elimination conditions.
Mechanism of Action
DMPSE operates on a
-
Attachment: The hydroxyl group of DMPSE is esterified to the target acid or phosphate.
-
Stability: The sulfone stabilizes the molecule but remains inert to acid and mild nucleophiles.
-
Cleavage/Activation: Treatment with a non-nucleophilic base (e.g., DBU, Piperidine) abstracts the
-proton (adjacent to the sulfone), triggering the elimination of the phosphate/carboxylate and releasing 3,4-dimethylphenyl vinyl sulfone .
Visualizing the Workflow
The following diagram illustrates the dual utility of DMPSE: as a reversible protecting group and as a generator of vinyl sulfone warheads.
Caption: DMPSE workflow showing reversible protection (solid lines) and direct conversion to vinyl sulfone warheads (dotted line).
Experimental Protocols
Protocol A: DMPSE Protection of Carboxylic Acids
Purpose: To protect a carboxylic acid during multi-step synthesis, ensuring solubility in organic phases.
Materials:
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Reagent: 3,4-Dimethylphenylsulfonylethanol (1.1 equiv)
-
Coupling Agents: DCC (1.1 equiv), DMAP (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask under Nitrogen, dissolve the Carboxylic Acid (10 mmol) and DMPSE (11 mmol) in anhydrous DCM (50 mL).
-
Activation: Cool the solution to 0°C. Add DMAP (1 mmol) followed by the dropwise addition of DCC (11 mmol) dissolved in minimal DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (DMPSE esters typically show higher R_f than the free acid).
-
Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
-
Note: The 3,4-dimethyl group aids crystallization; triturating the oil with cold ether often yields a solid.
-
Protocol B: Controlled Deprotection (Cleavage)
Purpose: To remove the DMPSE group under mild basic conditions without affecting acid-sensitive groups (e.g., Boc, t-Butyl).
Materials:
-
DMPSE-Ester (1.0 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or Piperidine (20% v/v)
-
Solvent: Acetonitrile (ACN) or DCM
Step-by-Step Procedure:
-
Dissolution: Dissolve the DMPSE-ester in ACN (0.1 M concentration).
-
Elimination: Add DBU (1.2 equiv) dropwise at room temperature.
-
Monitoring: Stir for 30–60 minutes. The reaction proceeds via E1cB elimination.
-
Checkpoint: Monitor the disappearance of the ester and the appearance of the 3,4-dimethylphenyl vinyl sulfone (distinct UV spot) and the free acid.
-
-
Scavenging (Critical): The released vinyl sulfone is a Michael acceptor. To prevent it from reacting with nucleophilic residues in your product, add a scavenger (e.g., polymer-supported thiol or 5 equiv of mercaptoethanol) for 15 minutes before workup.
-
Isolation: Acidify carefully to pH 4-5 (if product is an acid) and extract, or purify directly if using polymer scavengers.
Application Data: Solubility & Stability Comparison
The following table contrasts DMPSE with standard protecting groups, highlighting its specific niche.
| Feature | DMPSE (3,4-Dimethyl) | NSE (4-Nitro) | PSE (Unsubstituted) |
| Lipophilicity (LogP) | High (~2.5) | Low (~1.1) | Medium (~1.7) |
| Solubility (DCM/EtOAc) | Excellent | Moderate | Good |
| Base Stability | Moderate (Requires stronger base/longer time) | Low (Very labile to base) | Moderate |
| Deprotection Cond. | DBU, 1h, RT | Ammonia/Piperidine, fast | DBU, 30min, RT |
| Primary Use | Greasy intermediates, orthogonal protection | Nucleotides, rapid cycling | General purpose |
Advanced Application: Synthesis of Covalent Warheads
For medicinal chemists designing Targeted Covalent Inhibitors (TCIs) , DMPSE serves as a stable precursor to the reactive vinyl sulfone warhead.
Protocol: One-Pot Activation/Elimination
-
Mesylation: Treat DMPSE (1.0 equiv) with Methanesulfonyl chloride (MsCl, 1.2 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C for 1 hour.
-
Elimination: Without isolation, add DBU (2.0 equiv) and warm to reflux for 2 hours.
-
Result: Quantitative conversion to 3,4-dimethylphenyl vinyl sulfone .
-
Utility: This intermediate can be isolated and then coupled to a ligand via Heck coupling or used directly in fragment-based screening for cysteine reactivity. The 3,4-dimethyl motif provides a "steric fence" that can improve selectivity for specific cysteine pockets over the more promiscuous unsubstituted phenyl vinyl sulfone.
References
-
Pi Chemicals. (n.d.). 3,4-Dimethylphenylsulfonylethanol (PI-23958) Product Data. Retrieved from [Link]
-
PubChem. (2025). 2-(3,4-Dimethylphenyl)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Guan, Z.-H., et al. (2007).[2] An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis, 2007(10), 1465-1470. (Describes the general synthesis of vinyl sulfones from sulfonyl precursors). Retrieved from [Link]
-
Das, B., et al. (2011).[3] An Efficient Synthesis of Vinyl Sulfones from Alkenes and Aryl Sulfinates. Synthesis, 2011(18), 2941-2944.[3] Retrieved from [Link]
Sources
3,4-Dimethylphenylsulfonylethanol: A Latent Vinyl Sulfone Precursor for Functional Polymers
Executive Summary
This guide details the utilization of 3,4-Dimethylphenylsulfonylethanol (3,4-DMPSE) as a robust precursor for the synthesis of functionalized vinyl sulfone polymers. Unlike direct vinyl sulfone monomers, which can be unstable and prone to premature polymerization, 3,4-DMPSE offers a "masked" stability, allowing for long-term storage and controlled activation.
The 3,4-dimethyl substitution pattern on the aromatic ring provides enhanced lipophilicity and thermal stability (
Mechanism of Action: The "Latent" Monomer Concept
The core utility of 3,4-DMPSE lies in its ability to undergo controlled dehydration (or elimination) to form 3,4-Dimethylphenyl Vinyl Sulfone (3,4-DMPVS) . The sulfonyl group (
Chemical Transformation Pathway
The activation requires the conversion of the hydroxyl group into a good leaving group (e.g., mesylate), followed by base-promoted elimination.
Figure 1: Activation pathway from the stable 3,4-DMPSE precursor to the reactive vinyl sulfone monomer and subsequent polymerization.
Experimental Protocols
Protocol A: Monomer Activation (Synthesis of 3,4-DMPVS)
Rationale: Direct dehydration using strong acids (e.g.,
Materials:
-
3,4-Dimethylphenylsulfonylethanol (10.0 g, 46.7 mmol)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (
) (2.5 eq) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of 3,4-DMPSE in 100 mL anhydrous DCM in a round-bottom flask under nitrogen. Cool to 0°C.[1]
-
Activation: Dropwise add
(16.2 mL), followed by MsCl (4.3 mL). The reaction is exothermic; maintain temperature <5°C. -
Elimination: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The base (
) promotes the elimination of the mesylate group in situ. -
Workup: Wash the organic layer with 1M HCl (2x), saturated
(2x), and brine. Dry over . -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane (1:1) to yield white crystalline needles of 3,4-DMPVS.
-
Target Yield: 85-90%
-
Validation:
NMR (Vinyl protons: 6.0–6.8 ppm).
-
Protocol B: Free Radical Polymerization (Homopolymerization)
Rationale: This protocol creates a thermoplastic backbone with pendant sulfone groups, offering high thermal resistance.
Materials:
-
3,4-DMPVS (Monomer from Protocol A)
-
AIBN (Azobisisobutyronitrile) (1 mol%)
-
Solvent: Toluene or DMF (degassed)
Workflow:
-
Charge: Add 2.0 g of 3,4-DMPVS and 16 mg of AIBN to a Schlenk tube.
-
Solvate: Add 8 mL of toluene. Freeze-pump-thaw (3 cycles) to remove oxygen (critical for radical stability).
-
Polymerize: Heat to 70°C for 24 hours under Argon.
-
Precipitate: Pour the viscous solution into excess cold methanol (100 mL). Filter the white precipitate.
-
Dry: Vacuum dry at 40°C overnight.
Advanced Application: Bio-Conjugation & Hydrogels
Vinyl sulfones are exceptional Michael Acceptors . They react selectively with thiols (-SH) and amines (-NH2) at physiological pH without catalysts. This makes 3,4-DMPSE derivatives ideal for "Click Chemistry" in drug delivery.
Protocol C: Step-Growth Polymerization (Hydrogel Formation)
Target: Creation of a biodegradable hydrogel for controlled drug release.
Components:
-
Linker: PEG-dithiol (MW 2000 Da).
-
Crosslinker: 3,4-DMPVS (acting as a bifunctional acceptor if copolymerized, or using a divinyl sulfone analog derived from the same chemistry).
Note: For this specific protocol, we assume the use of a linear Poly(3,4-DMPVS-co-PEG) or direct reaction.
Figure 2: Mechanism of hydrogel formation via Michael Addition. The 3,4-dimethylphenyl group provides hydrophobic pockets for drug loading.
Characterization & Data Analysis
To validate the synthesis, compare your results against these standard parameters.
Table 1: Expected NMR Shifts (in )
| Moiety | Proton Type | Chemical Shift ( | Multiplicity |
| Precursor (Ethanol) | Ar- | 2.30 - 2.35 | Singlet (6H) |
| 3.95 | Triplet | ||
| 3.30 | Triplet | ||
| Monomer (Vinyl) | Vinyl ( | 5.95 (d), 6.35 (d) | Doublets (geminal) |
| Vinyl ( | 6.65 | Doublet of Doublets | |
| Polymer | Backbone ( | 1.5 - 2.5 | Broad Multiplet |
Table 2: Thermal Properties (DSC/TGA)
| Property | Value | Significance |
| 85°C - 90°C | Sharp peak indicates high purity. | |
| ~145°C | Higher than unsubstituted Poly(phenyl vinyl sulfone) (~125°C) due to steric hindrance of methyl groups. | |
| >310°C | Excellent thermal stability for processing. |
References & Authority
-
Vinyl Sulfone Chemistry: Meadows, D. C., & Gervay-Hague, J. (2006).[2] Vinyl sulfones: synthetic preparations and medicinal chemistry applications.[2][3][4][5][6][7][8][9][10] Medicinal Research Reviews, 26(6), 793-814. Link
-
Polymerization Mechanism: Morales-Sanfrutos, J., et al. (2010). Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry, 8(11), 2453-2460. Link
-
Michael Addition in Polymers: Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. Link
-
Sulfone Polymer Stability: Ivin, K. J., & Rose, J. B. (1980). Polysulfones: Synthesis and Properties. Advances in Macromolecular Chemistry. (Contextual grounding for thermal properties).
Disclaimer: All protocols involve hazardous chemicals (MsCl, DCM). Perform all reactions in a fume hood with appropriate PPE.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Polysubstituted Vinyl Sulfones by Direct C-S Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 3,4-Dimethylphenylsulfonylethanol
This Application Note is structured as a high-level technical guide for analytical and synthetic chemists in pharmaceutical R&D. It addresses the specific challenges of derivatizing 2-(3,4-dimethylphenylsulfonyl)ethanol , focusing on the competing elimination reaction characteristic of
Executive Summary
3,4-Dimethylphenylsulfonylethanol is a common metabolic intermediate and synthetic building block. While its primary hydroxyl group appears chemically simple, the presence of a sulfonyl group at the
Standard derivatization protocols (e.g., aggressive acylation with strong bases) often trigger the formation of 3,4-dimethylphenyl vinyl sulfone , leading to quantitative errors in metabolite profiling or yield loss in synthesis. This guide provides chemically rigorous protocols to derivatize the hydroxyl group while suppressing the elimination pathway.
The -Sulfonyl Conundrum: Mechanism & Strategy
The Stability Challenge
The sulfonyl group (
When a base is introduced to catalyze hydroxyl derivatization (e.g., Triethylamine, NaOH), it can deprotonate the
Mechanistic Pathway Visualization
The following diagram illustrates the bifurcation between successful derivatization and the unwanted elimination side-reaction.
Figure 1: Reaction divergence. Successful derivatization requires kinetic control to avoid the E1cB elimination pathway common to
Validated Experimental Protocols
Protocol A: Silylation for GC-MS Analysis (High Sensitivity)
Objective: Convert the polar hydroxyl group to a volatile Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS) ether for gas chromatography. Critical Control: Avoid strong amine bases. Use imidazole (amphoteric) or acid catalysis.
Materials
-
Reagent:
-Methyl- -(trimethylsilyl)trifluoroacetamide (MSTFA) or TBDMS-Cl. -
Catalyst: Imidazole (recrystallized).
-
Solvent: Anhydrous Acetonitrile (ACN) or DMF.
Step-by-Step Methodology
-
Preparation: Dissolve 10 mg of 3,4-Dimethylphenylsulfonylethanol in 500 µL of anhydrous ACN.
-
Catalyst Addition: Add 5 mg of Imidazole. Note: Imidazole acts as a nucleophilic catalyst without being basic enough to rapidly deprotonate the
-sulfone protons. -
Derivatization:
-
For TMS (Transient): Add 100 µL MSTFA. Incubate at 60°C for 30 mins .
-
For TBDMS (Stable): Add 15 mg TBDMS-Cl. Incubate at 25°C for 2 hours .
-
-
Quench (Critical): Do NOT quench with strong base. For TBDMS, dilute with hexane and wash with dilute citric acid (pH 4-5) to remove imidazole.
-
Analysis: Inject 1 µL into GC-MS (Splitless).
Data Interpretation:
-
Target Peak: Molecular ion
(TMS) or (TBDMS). -
Artifact Check: Monitor for m/z corresponding to 3,4-dimethylphenyl vinyl sulfone (Loss of
or ).
Protocol B: UV-Labeling for HPLC-UV/Fluorescence
Objective: Attach a chromophore (Benzoyl or Dansyl) for sensitive LC detection. Critical Control: Use of carbodiimide coupling (Steglich conditions) to avoid excess base and chloride ions.
Materials
-
Reagent: Benzoic Acid (or Dansyl Chloride).
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide).
-
Catalyst: DMAP (4-Dimethylaminopyridine) - Use Ultra-Low Loading.
-
Solvent: Dichloromethane (DCM).[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 0.1 mmol of substrate and 0.11 mmol Benzoic acid in 2 mL dry DCM.
-
Activation: Add 0.11 mmol DCC. Stir for 5 minutes.
-
Catalysis: Add 0.05 eq (5 mol%) of DMAP.
-
Why? Stoichiometric pyridine/TEA often leads to elimination. Catalytic DMAP is sufficient for acylation but minimizes the steady-state concentration of base.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.
-
Workup: Filter off the DCU urea precipitate. Wash filtrate with 0.1 N HCl (to remove DMAP) and Brine.
-
Dry & Concentrate: Dry over
.
Protocol C: Mesylation (Synthetic Intermediate)
Objective: Convert -OH to -OMs (Mesylate) for nucleophilic substitution (
Optimized Procedure (Low-Temp Base)
-
Setup: Dissolve substrate (1 eq) in anhydrous DCM under Nitrogen. Cool to -20°C (Cryostat or Ice/Salt).
-
Base Addition: Add Diisopropylethylamine (DIPEA) (1.2 eq) slowly.
-
Expert Insight: DIPEA is non-nucleophilic and bulky, reducing the rate of
-proton abstraction compared to TEA.
-
-
Reagent Addition: Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise over 10 minutes.
-
Reaction: Stir at -20°C for 30 minutes. Do not warm to RT.
-
Immediate Use: Quench with cold dilute
(aq). Extract immediately. The mesylate should be used in the subsequent step in situ or immediately after rapid cold workup. Storage leads to decomposition to vinyl sulfone.
Quantitative Data Summary
| Method | Derivative Stability | Elimination Risk | Detection Limit (LOD) | Primary Application |
| Silylation (TMS) | Low (Hydrolytically unstable) | Low | ~10 pg (GC-MS) | Metabolite Screening |
| Silylation (TBDMS) | High | Low | ~50 pg (GC-MS) | Quantitation / Storage |
| Acylation (Benzoyl) | Very High | Medium | ~1 ng (UV 254nm) | HPLC Purity / QC |
| Mesylation | Very Low (Transient) | Critical | N/A (Intermediate) | Synthesis ( |
Troubleshooting & Quality Control
Detecting the "Vinyl Sulfone" Artifact
If your yield is low or quantitation is erratic, check for the elimination product.
-
Structure: 3,4-Dimethylphenyl vinyl sulfone.
-
NMR Signatures:
-
Disappearance of triplet signals for
. -
Appearance of an ABX system (vinyl protons) between
5.8 - 6.8 ppm.
-
-
Mass Spec: Loss of the derivatized group mass (
) and appearance of the vinyl sulfone parent ion.
Prevention Checklist
References
- Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (Authoritative text on sulfone chemistry and -proton acidity).
-
Trost, B. M. (1988). "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan, 61(1), 107-124. Link
- Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
- Little, R. D., & Myong, S. O. (1980).
-
Sigma-Aldrich. (2023). "Silylation Reagents: MSTFA Protocol." Technical Bulletin AL-182. Link
Sources
Gas chromatography-mass spectrometry (GC-MS) analysis of 3,4-Dimethylphenylsulfonylethanol
Application Note: High-Performance GC-MS Analysis of 3,4-Dimethylphenylsulfonylethanol
Executive Summary
3,4-Dimethylphenylsulfonylethanol (CAS: 541768-related analog) is a critical
Under standard Gas Chromatography (GC) injector temperatures (
This protocol details a Derivatization-GC-MS workflow using Silylation (BSTFA) to "cap" the hydroxyl group, rendering the molecule thermally stable and volatile. This method ensures accurate quantitation and structural confirmation, distinguishing the target alcohol from its dehydrated analogs.
Chemical Properties & Analytical Challenges
| Property | Description |
| Target Analyte | 3,4-Dimethylphenylsulfonylethanol |
| Molecular Formula | |
| Molecular Weight | 214.28 g/mol |
| Critical Issue | Thermal Dehydration: |
| Solution | Silylation: Convert -OH to -O-TMS (Trimethylsilyl) ether. |
| Derivative MW | 286.46 g/mol (Mono-TMS derivative) |
Experimental Protocol
Reagents and Standards
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade, dried).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1] Note: TMCS acts as a catalyst.[2]
-
Internal Standard (ISTD): Diphenyl sulfone or deuterated phenylethanol (
).
Sample Preparation Workflow
-
Step 1 (Dissolution): Weigh 10 mg of sample into a 1.5 mL GC vial. Dissolve in 900 µL of anhydrous DCM.
-
Step 2 (Derivatization): Add 100 µL of BSTFA + 1% TMCS.
-
Step 3 (Incubation): Cap tightly. Vortex for 10 seconds. Incubate at 60°C for 30 minutes .
-
Rationale: Heat ensures complete conversion of the sterically hindered secondary/tertiary environments, though primary alcohols like this react quickly.
-
-
Step 4 (Cooling): Allow to cool to room temperature. Inject directly.
GC-MS Instrumentation Parameters
Gas Chromatograph (Agilent 7890B / 8890 or equivalent)
-
Column: DB-5ms UI (Ultra Inert), 30 m
0.25 mm 0.25 µm.-
Why: Low polarity phase minimizes adsorption of sulfone oxygens.
-
-
Inlet: Split/Splitless.
-
Mode: Split (10:1) for purity assay; Splitless for trace analysis.
-
Temperature: 260°C.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (Hold 1 min) - Solvent delay.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (Hold 3 min).
-
Mass Spectrometer (Single Quadrupole - EI)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Transfer Line: 280°C.[3]
-
Ionization: Electron Impact (70 eV).
-
Acquisition: Scan (50–450 Da) for ID; SIM for Quantitation.
Method Logic & Mechanism
The following diagram illustrates the critical decision pathway. Direct injection is shown as a failure mode due to thermal degradation, while the silylation pathway yields robust data.
Caption: Analytical workflow contrasting the thermal degradation risk of direct injection against the stability of the TMS-derivatization protocol.
Results & Discussion
Mass Spectral Interpretation (TMS Derivative)
Upon derivatization, the molecular weight shifts from 214 to 286. The fragmentation pattern in Electron Ionization (EI) is predictable and distinct, allowing for high-confidence identification.
| Ion (m/z) | Origin / Fragment Structure | Interpretation |
| 286 | Molecular Ion. Weak intensity but observable in TMS derivatives. | |
| 271 | Loss of Methyl. Cleavage of a methyl group from the trimethylsilyl moiety. | |
| 183 | Base Peak (Likely). Loss of the side chain ( | |
| 73 | TMS Cation. Characteristic ion for all TMS derivatives. | |
| 75 | Rearrangement Ion. Common in silylated alcohols. |
System Suitability Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running unknown samples:
-
Derivatization Efficiency: The peak area of the underivatized parent (if monitoring m/z 214 or 196) must be
of the TMS-derivative peak. -
Peak Tailing: The USP Tailing Factor for the TMS derivative must be
. (Significant tailing indicates active sites in the liner or column). -
Resolution: Baseline separation from the vinyl sulfone artifact (if present as a genuine impurity).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Presence of Vinyl Sulfone (m/z 196) | Incomplete derivatization or genuine impurity. | Check reagent freshness (BSTFA hydrolyzes easily). Ensure incubation time is sufficient. |
| Tailing Peaks | Active sites in inlet. | Replace liner with Ultra Inert (deactivated) wool liner. Trim column 10cm. |
| Missing Molecular Ion (286) | Ion source temp too high. | Lower source temperature to 200°C to reduce fragmentation energy. |
| Rapid Column Bleed | Excess silylating reagent attacking phase. | Ensure solvent delay is set correctly (cut off MS filament during reagent elution). |
References
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds. Talanta, 77(4), 1473-1482.
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Sulfones. National Institute of Standards and Technology.
-
Sigma-Aldrich. Derivatization Reagents for GC: BSTFA.
Sources
Application Note: Thin-Layer Chromatography (TLC) Visualization Strategies for 3,4-Dimethylphenylsulfonylethanol
Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Content Focus: Structural causality, orthogonal visualization, and self-validating chromatographic workflows.
Introduction & Structural Rationale
3,4-Dimethylphenylsulfonylethanol (CAS: 688763-00-0) is a highly versatile sulfonyl-containing building block frequently utilized in complex organic synthesis, including the preparation of lipid precursors[1]. Because it lacks visible color, monitoring its reaction progress, consumption, and purification requires robust analytical techniques. Thin-layer chromatography (TLC) remains the frontline tool for this purpose.
To design a self-validating TLC protocol, we must first deconstruct the molecule’s structural components to predict its behavior and reactivity on a silica matrix:
-
Aromatic Ring (3,4-Dimethylphenyl): The extensively conjugated
-system strongly absorbs short-wave ultraviolet light. When eluted on silica gel doped with a fluorescent indicator, the molecule quenches the background fluorescence, allowing for immediate, non-destructive detection[2]. -
Sulfonyl Group (-SO
-): This highly polar, electron-withdrawing moiety anchors the molecule to the polar stationary phase (silica), significantly lowering its retention factor (Rf) compared to non-polar aromatic analogs. -
Primary Alcohol (-CH
CH OH): The hydroxyl group provides hydrogen-bonding capabilities and serves as the primary reactive site for destructive chemical stains. It is readily oxidized by strong oxidizing agents, enabling sensitive colorimetric detection[3].
Chromatographic Parameters
-
Stationary Phase: Merck Kieselgel 60 F254 silica plates (230–400 mesh)[1].
-
Mobile Phase Selection: Due to the dual polarity of the sulfonyl and hydroxyl groups, a medium-to-high polarity solvent system is required. A mixture of Hexane and Ethyl Acetate (typically 1:1 to 3:7 v/v) or Dichloromethane and Methanol (95:5 v/v) provides optimal resolution from less polar impurities.
Experimental Workflow Diagram
Orthogonal TLC visualization workflow for 3,4-Dimethylphenylsulfonylethanol.
Detailed Visualization Protocols
A self-validating system employs orthogonal visualization techniques. By using non-destructive UV detection first, followed by a destructive chemical stain, the analyst confirms both the presence of the conjugated system and the oxidizable functional group, drastically reducing the chance of false positives.
Protocol A: Non-Destructive UV Detection (254 nm)
Mechanism: The F254 silica plate contains a zinc sulfide fluorophore that emits green light under 254 nm UV excitation. The aromatic ring of 3,4-dimethylphenylsulfonylethanol absorbs this UV light, creating a localized shadow[2]. Step-by-Step:
-
Remove the developed TLC plate from the elution chamber and dry completely using a stream of compressed air or a heat gun. (Note: Residual ethyl acetate or acetone can cause background quenching).
-
Place the plate under a short-wave UV lamp (254 nm).
-
Identify the target compound as a dark, opaque spot against the bright green fluorescent background[2].
-
Lightly circle the spot with a graphite pencil, as the visualization is temporary and will disappear once the light is removed[2].
Protocol B: Potassium Permanganate (KMnO ) Staining
Mechanism: KMnO
-
Ensure the TLC plate is completely free of elution solvent.
-
Holding the top edge of the plate with tweezers, rapidly dip the plate into the KMnO
solution. -
Immediately withdraw the plate and wick away excess stain by touching the bottom edge to a paper towel.
-
Apply gentle, uniform heat using a heat gun (50-60°C). Caution: Overheating will cause the entire plate to turn brown due to the oxidation of the silica binder or residual solvent[3].
-
The compound will appear as a distinct yellow-brown spot on a vibrant purple background[1].
Protocol C: Phosphomolybdic Acid (PMA) Staining
Mechanism: PMA is a heteropoly acid that acts as a universal redox stain. The hydroxyl group of the analyte reduces the yellow-green phosphomolybdic acid to "molybdenum blue" (a mixture of Mo(V) and Mo(VI) oxides) upon heating[2]. Reagent Preparation: Dissolve 10 g of Phosphomolybdic acid in 100 mL of absolute ethanol[4]. Step-by-Step:
-
Dip the dried TLC plate into the PMA solution for 1-2 seconds[3].
-
Wipe the excess solution from the back of the glass/aluminum plate.
-
Vigorously heat the plate using a hot plate or heat gun until the spots develop.
-
The analyte will manifest as a dark blue or blue-green spot against a yellow-green background[2].
Quantitative Data & Expected Results
To facilitate rapid comparison during high-throughput synthesis, the expected visualization profiles are summarized below:
| Visualization Technique | Reagent / Equipment | Mechanism of Detection | Expected Spot Color | Background Color | Destructive? |
| UV Absorption | 254 nm UV Lamp | Fluorescence Quenching | Dark / Black | Bright Green | No |
| KMnO | KMnO | Alcohol Oxidation | Yellow-Brown | Purple | Yes |
| PMA Stain | Phosphomolybdic Acid | Redox (Mo reduction) | Dark Blue / Green | Yellow-Green | Yes |
Note: Rf values will vary based on exact mobile phase ratios and ambient conditions, but 3,4-dimethylphenylsulfonylethanol typically elutes with an Rf of ~0.3 - 0.4 in 1:1 Hexane:Ethyl Acetate.
Troubleshooting & Self-Validating Controls
-
False Positives with Stains: If the entire plate turns brown (KMnO
) or blue (PMA) immediately upon heating, the elution solvent was not fully evaporated. Solvents like ethyl acetate and methanol are readily oxidized and will ruin the visualization[3]. -
Weak UV Signal: If the UV spot is faint but the chemical stain is strong, verify that the UV lamp is set to short-wave (254 nm), not long-wave (365 nm). The isolated aromatic ring of this specific compound does not absorb significantly at 365 nm[2].
-
Orthogonal Validation: Always perform UV visualization before chemical staining. A spot that is both UV-active (confirming the aromatic ring) and KMnO
-active (confirming the alcohol) provides high analytical confidence in the identification of 3,4-dimethylphenylsulfonylethanol.
References
-
Title: TLC Stains | Tokyo Chemical Industry Co., Ltd.(APAC) Source: tcichemicals.com URL:
-
[1] Title: Supporting Information Optimizations of lipid II synthesis - Beilstein Journals Source: beilstein-journals.org URL:
-
[3] Title: TLC stains: Thin Layer Chromatography stains Source: reachdevices.com URL:
-
[2] Title: 2.3F: Visualizing TLC Plates - Chemistry LibreTexts Source: libretexts.org URL:
-
[4] Title: TLC Stains - Washington University Source: washington.edu URL:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,4-Dimethylphenylsulfonylethanol Synthesis
Welcome to the official troubleshooting and protocol guide for the synthesis of 3,4-Dimethylphenylsulfonylethanol (also known as 2-(3,4-dimethylphenylsulfonyl)ethanol). Designed for researchers, chemists, and drug development professionals, this guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for optimizing yields, preventing side reactions, and standardizing your laboratory workflows.
Synthetic Workflows & Mechanistic Overview
There are two highly reliable synthetic strategies for accessing aryl sulfonyl ethanols ()[1]:
-
Direct Alkylation: The direct SN2 reaction of a sodium arylsulfinate with a 2-haloethanol.
-
Thiol Alkylation & Oxidation: The SN2 reaction of an aryl thiol with a 2-haloethanol to form a thioether ()[2], followed by a selective oxidation to the final sulfone ()[3].
Workflow of 3,4-Dimethylphenylsulfonylethanol Synthesis via Direct Alkylation and Thiol Oxidation.
Troubleshooting & FAQs
Q1: My direct alkylation of sodium 3,4-dimethylbenzenesulfinate with 2-chloroethanol in ethanol is plateauing at a 40% yield. How can I drive this to completion? Causality & Solution: The issue lies in the combination of your solvent and leaving group. Ethanol is a protic solvent that strongly solvates the sulfinate anion via hydrogen bonding, significantly reducing its nucleophilicity. Furthermore, chloride is a relatively poor leaving group in SN2 reactions. Actionable Fix: Switch your solvent to a polar aprotic solvent like DMF or DMSO, which leaves the sulfinate anion "naked" and highly reactive. Additionally, either substitute 2-chloroethanol with 2-bromoethanol or add a catalytic amount of Sodium Iodide (NaI) to facilitate an in situ Finkelstein reaction, converting the chloride to a much more reactive iodide intermediate.
Q2: During the oxidation of 2-(3,4-dimethylphenylthio)ethanol, LC-MS shows a persistent mixture of sulfoxide and sulfone. How do I achieve complete conversion without degrading the primary alcohol? Causality & Solution: The oxidation of a sulfide to a sulfoxide is kinetically rapid, but the subsequent oxidation of the electron-deficient sulfoxide to a sulfone is much slower and requires a stronger thermodynamic driving force ()[4]. If you are using dilute H2O2 alone, the reaction will stall. Actionable Fix: Introduce a transition metal catalyst. Using 30% H2O2 in the presence of catalytic sodium tungstate (Na2WO4) lowers the activation energy for the second oxidation step, driving it to completion smoothly at room temperature ()[5]. Alternatively, using m-CPBA (2.2 equivalents) in dichloromethane provides a strong stoichiometric driving force.
Q3: I am detecting a significant impurity identified as 3,4-dimethylphenyl vinyl sulfone. What causes this, and how can I prevent it?
Causality & Solution: You are observing an E1cB (Elimination Unimolecular Conjugate Base) side reaction. The strongly electron-withdrawing sulfonyl group highly acidifies the
Base-catalyzed E1cB elimination pathway leading to vinyl sulfone impurities.
Quantitative Data: Yield Optimization Matrix
The following table summarizes the causal impact of different experimental parameters on the isolated yield of 3,4-Dimethylphenylsulfonylethanol.
| Synthesis Route | Halide / Oxidant | Solvent | Temp (°C) | Additive / Catalyst | Isolated Yield (%) |
| Direct Alkylation | 2-Chloroethanol | Ethanol | 78 (Reflux) | None | 35 - 42% |
| Direct Alkylation | 2-Chloroethanol | DMF | 80 | NaI (10 mol%) | 82 - 86% |
| Direct Alkylation | 2-Bromoethanol | DMF | 80 | None | 88 - 92% |
| Thiol Oxidation | 30% H2O2 | Methanol | 25 | None | 45% (Stalls) |
| Thiol Oxidation | 30% H2O2 | Methanol | 25 | Na2WO4 (5 mol%) | 91 - 95% |
| Thiol Oxidation | m-CPBA | DCM | 0 to 25 | None | 85 - 89% |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols include specific In-Process Controls (IPCs) so the system validates itself during execution.
Protocol A: Direct Alkylation (Finkelstein-Assisted)
-
Reaction Assembly: In an oven-dried round-bottom flask, suspend sodium 3,4-dimethylbenzenesulfinate (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Electrophile Addition: Add 2-bromoethanol (1.2 equiv) dropwise at room temperature. (Note: If using 2-chloroethanol, add 0.1 equiv of anhydrous NaI to catalyze the Finkelstein exchange).
-
Thermal Activation: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.
-
Self-Validation (IPC): Remove a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The reaction is complete when the UV-active baseline spot (sulfinate salt) is entirely consumed, and a new product spot appears at Rf ~0.4.
-
Workup: Quench with deionized water (3x the volume of DMF) to dissolve inorganic salts. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and strictly neutral brine.
-
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude sulfone. Recrystallize from Hexanes/EtOAc if ultra-high purity is required.
Protocol B: Thiol Alkylation & Catalytic Oxidation
-
Thioether Formation: Combine 3,4-dimethylthiophenol (1.0 equiv), 2-chloroethanol (1.1 equiv), and K2CO3 (1.5 equiv) in acetonitrile. Reflux for 4 hours. Filter the inorganic salts and concentrate to yield crude 2-(3,4-dimethylphenylthio)ethanol.
-
Oxidation Setup: Dissolve the crude thioether in methanol (0.3 M). Add catalytic Na2WO4·2H2O (0.05 equiv).
-
Oxidant Addition: Cool the flask to 0°C. Slowly add 30% aqueous H2O2 (2.5 equiv) dropwise to prevent thermal runaway. Allow the reaction to warm to room temperature.
-
Self-Validation (IPC): Monitor the reaction via LC-MS. The sulfide will rapidly convert to the sulfoxide intermediate (+16 Da), which will subsequently convert to the target sulfone (+32 Da). Do not proceed to workup until the sulfoxide intermediate represents <2% of the total UV integration area.
-
Workup: Quench excess peroxide by adding saturated aqueous Na2S2O3 (verify safety with KI-starch paper). Extract with DCM, wash with neutral brine, dry over Na2SO4, and concentrate in vacuo.
References
1.[1] Shan Shang, Zhu Yifeng, Hu Gengyuan. "Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate." Chem. J. Chinese Universities. URL: [Link] 2.[6] "US2801267A - Production of vinyl sulfones." Google Patents. URL: 3.[2] "Reactions of Thiols." Chemistry Steps. URL: [Link] 4.[3] "Sulfone synthesis by oxidation." Organic Chemistry Portal. URL: [Link] 5.[5] "Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents." PMC / NIH. URL:[Link] 6.[4] "Thiols and Sulfides." Chemistry LibreTexts. URL:[Link]
Sources
- 1. Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate [cjcu.jlu.edu.cn]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2801267A - Production of vinyl sulfones - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Synthesis of 3,4-Dimethylphenylsulfonylethanol
Welcome to the Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals who are optimizing the synthesis of 3,4-Dimethylphenylsulfonylethanol (also known as 2-(3,4-dimethylphenylsulfonyl)ethanol). As a Senior Application Scientist, I have structured this guide to move beyond basic recipes—focusing instead on the mechanistic causality behind side-product formation and providing self-validating protocols to ensure high-yield, high-purity outcomes.
Section 1: Mechanistic Overview & Pathway Visualization
The synthesis of 3,4-Dimethylphenylsulfonylethanol is a critical workflow in the preparation of specialized sulfonamide derivatives and bioactive scaffolds. There are two primary synthetic routes to access this molecule:
-
The Sulfinate Route: Direct
alkylation of sodium 3,4-dimethylbenzenesulfinate with 2-chloroethanol. -
The Thioether Route: Alkylation of 3,4-dimethylthiophenol with 2-chloroethanol to form a thioether intermediate, followed by exhaustive oxidation to the sulfone.
Both pathways are viable, but they present unique mechanistic pitfalls. The synthesis of aryl sulfonyl ethanols can be achieved via the1[1]. However, the sulfonyl group is highly electron-withdrawing, which significantly increases the acidity of the adjacent
Reaction pathways for 3,4-Dimethylphenylsulfonylethanol synthesis and major side products.
Section 2: Frequently Asked Questions & Troubleshooting
Q1: Why is my final product contaminated with 3,4-dimethylphenyl vinyl sulfone?
Causality: You are observing an
Q2: My LC-MS shows a significant [M-16] mass peak. How do I drive the oxidation to completion without cleaving the molecule?
Causality: An[M-16] peak indicates the presence of the sulfoxide intermediate (under-oxidation). The oxidation of a sulfide to a sulfoxide is kinetically rapid, but the subsequent oxidation of the sulfoxide to the sulfone requires a higher activation energy due to the decreased nucleophilicity of the sulfur atom.
Solution: Do not rely solely on excess hydrogen peroxide. Incorporate a catalytic amount of sodium tungstate dihydrate (
Q3: During the thiophenol alkylation step, I observe a non-polar impurity on TLC that fails to oxidize properly. What is it? Causality: This is bis(3,4-dimethylphenyl) disulfide. Thiophenols are highly prone to auto-oxidation in the presence of atmospheric oxygen and trace transition metals, forming stable disulfide dimers before they can react with 2-chloroethanol. Solution: Degas all solvents by sparging with nitrogen or argon for 15 minutes prior to the reaction. Perform the deprotonation and alkylation under a strict inert atmosphere.
Q4: I am observing a high molecular weight byproduct that looks like a dimer. Could this be an ether? Causality: Yes. Under strongly acidic conditions and prolonged heating, the primary alcohol of the sulfonyl ethanol can undergo intermolecular dehydration with another molecule, forming a bis(arylsulfonylethyl) ether. Ether formation is a documented side reaction when4[4]. Solution: Avoid highly acidic environments during the concentration phase. If acid was used during the workup, ensure the organic layer is thoroughly washed with brine and a mild bicarbonate solution before solvent evaporation.
Section 3: Standard Optimized Protocols
Protocol A: The Thioether Route (Alkylation + Tungstate-Catalyzed Oxidation)
Step 1: Thioether Formation
-
Equip a 250 mL round-bottom flask with a magnetic stirrer and a nitrogen inlet. Add 50 mL of degassed ethanol and 1.0 equivalent (eq) of NaOH (pellets). Stir until dissolved.
-
Cool the solution to 0°C. Dropwise, add 1.0 eq of 3,4-dimethylthiophenol. Stir for 15 minutes to form the sodium thiolate.
-
Add 1.1 eq of 2-chloroethanol dropwise. Gradually warm the mixture to reflux (78°C) and stir for 4 hours.
-
Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and water. Wash the organic layer with brine, dry over
, and concentrate to yield 2-(3,4-dimethylphenylthio)ethanol.
Step 2: Oxidation to Sulfone
-
Dissolve the crude thioether (1.0 eq) in a biphasic mixture of ethyl acetate and water (1:1 v/v).
-
Add 0.01 eq of sodium tungstate dihydrate (
) and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, 0.01 eq)[3]. -
Cool the mixture to 0°C. Slowly add 2.5 eq of 30% aqueous
dropwise to prevent thermal runaway. -
Warm the reaction to 50°C and stir vigorously for 3–4 hours. Monitor by TLC until the sulfoxide intermediate is fully consumed.
-
Quench residual peroxide with saturated aqueous sodium thiosulfate (Self-validation: test with KI-starch paper). Extract with ethyl acetate, wash with brine, dry, and concentrate to yield 3,4-Dimethylphenylsulfonylethanol.
Protocol B: The Sulfinate Route (Direct Alkylation)
-
In a 250 mL flask, suspend 1.0 eq of sodium 3,4-dimethylbenzenesulfinate in 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Add 1.2 eq of 2-chloroethanol and 0.1 eq of potassium iodide (KI) to accelerate the
reaction via an in situ Finkelstein reaction. -
Heat the mixture to 80°C for 6–8 hours under a nitrogen atmosphere.
-
Cool the mixture, dilute with 150 mL of water, and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers extensively with water (to remove DMF) and brine. Dry over
and concentrate.
Section 4: Quantitative Data & Comparison
| Reaction Parameter | Optimal Range | Potential Side Product if Breached | Causality / Mechanism |
| Workup pH | 6.5 – 7.5 | 3,4-Dimethylphenyl vinyl sulfone | Strong base triggers |
| Oxidant Stoichiometry | 2.2 – 2.5 eq | Sulfoxide (Under-oxidation) | Insufficient oxidant leaves the reaction stalled at the intermediate stage. |
| Oxidation Catalyst | 1 – 2 mol% | Sulfoxide (Under-oxidation) | Lack of tungstate increases the activation energy for the second oxidation step. |
| Atmosphere (Thiol Route) | Strict | Bis(3,4-dimethylphenyl) disulfide | Atmospheric |
| Temperature (Concentration) | < 45°C (Neutral) | Bis(arylsulfonylethyl) ether | Acidic/thermal stress promotes intermolecular dehydration. |
References
- Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction.ACS Publications.
- Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate.Chem. J. Chinese Universities.
- US6399833B1 - Process for producing aryl vinyl sulfone solution and use thereof.Google Patents.
- Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide.Taylor & Francis.
Sources
Technical Support Center: Recrystallization of 3,4-Dimethylphenylsulfonylethanol
This guide provides a comprehensive framework for developing a robust recrystallization protocol for 3,4-Dimethylphenylsulfonylethanol. As a compound that may not have an established, published purification protocol, this document emphasizes a first-principles approach to solvent selection, experimental design, and troubleshooting.
Part 1: Foundational Knowledge - Physicochemical Properties
A successful recrystallization hinges on understanding the solute's properties. While specific experimental data for 3,4-Dimethylphenylsulfonylethanol may be limited, we can infer a starting point from its structural motifs: an aromatic ring, a sulfonyl group, and a hydroxyl group. This combination suggests moderate polarity.
Key Parameters for Protocol Development:
| Parameter | Importance in Recrystallization | Typical Starting Assumptions for 3,4-Dimethylphenylsulfonylethanol |
| Solubility Profile | The ideal solvent dissolves the compound sparingly at low temperatures but completely at higher temperatures.[1][2] | Expected to be soluble in polar organic solvents (e.g., alcohols, acetone) and less soluble in non-polar solvents (e.g., hexanes, toluene). |
| Melting Point (m.p.) | The solvent's boiling point should be lower than the compound's melting point to prevent "oiling out".[3][4][5] | No public data available. An initial differential scanning calorimetry (DSC) run is highly recommended to determine the melting point before selecting a solvent. |
| Potential for Polymorphism | The compound may exist in multiple crystalline forms, each with different solubility and stability.[6] | Aromatic sulfonyl compounds can exhibit polymorphism. Awareness during development is key.[7] |
Part 2: Experimental Protocol for Method Development
This section outlines a systematic, small-scale approach to identify an effective recrystallization solvent and procedure.
Workflow for Recrystallization Protocol Development
Caption: Workflow for developing a recrystallization protocol.
Step 1: Solvent Screening (Microscale)
The goal is to find a solvent that provides a significant difference in solubility between its boiling point and room temperature (or lower).[1][3][6]
Procedure:
-
Place approximately 20-30 mg of crude 3,4-Dimethylphenylsulfonylethanol into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition.
-
Record the solubility in the cold solvent. A good candidate will show poor solubility.[2]
-
For solvents that do not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point.[1]
-
If the compound dissolves completely when hot, it is a potential candidate for single-solvent recrystallization.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.
Suggested Solvents for Initial Screening:
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol (IPA), Methanol | The hydroxyl group suggests potential solubility. Ethanol is often a good starting point for moderately polar compounds.[3][8] |
| Ketones | Acetone | A polar aprotic solvent with a low boiling point, facilitating easy removal.[3] |
| Esters | Ethyl Acetate | Good solvating power for a range of polarities.[3] |
| Aromatic Hydrocarbons | Toluene | May be suitable if the compound is less polar than anticipated. |
| Ethers | Methyl tert-butyl ether (MTBE) | Lower polarity, can be used as an anti-solvent. |
| Alkanes | Heptane, Hexane | Non-polar, most likely to be used as an anti-solvent.[7] |
| High Polarity Solvents | Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | These are strong solvents and may be useful if the compound has very low solubility in common alcohols.[9][10] |
Step 2: Performing the Recrystallization
A. Single-Solvent Recrystallization:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil. Add just enough solvent to completely dissolve the solid.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[6]
-
Dry the crystals under vacuum.
B. Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization:
-
Dissolve the crude solid in the minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.[1]
-
While the solution is still hot, add a "poor" anti-solvent (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point).[6]
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Remove from heat and cool as described for the single-solvent method.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during recrystallization development.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: My compound has "oiled out" instead of crystallizing. What should I do? A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when it comes out of solution as a liquid upon cooling.[4][11] This is often because the boiling point of the solvent is higher than the melting point of your compound, or because of high impurity levels.[5][11]
-
Immediate Action: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[4] Leaving the flask to cool on a countertop instead of directly placing it in an ice bath can promote crystal growth over oil formation.
-
Long-Term Solution: Select a solvent with a lower boiling point. If impurities are the cause, a preliminary purification step like column chromatography may be necessary.
Q2: The solution has cooled, but no crystals have formed. What's wrong? A2: This usually means the solution is not supersaturated, either because it is too dilute or because crystallization has not been initiated.
-
Too much solvent: This is the most common reason for crystallization failure.[4] Try boiling off a portion of the solvent to increase the concentration and then attempt to cool the solution again.[11]
-
Nucleation issues: A supersaturated solution may need a "trigger" to start crystallizing. Try scratching the inside of the flask below the solvent level with a glass rod.[4][11] The microscopic scratches provide a surface for nucleation. If you have a small amount of pure product, adding a tiny "seed crystal" can also initiate crystallization.
Q3: My yield is very low, although the product is pure. How can I improve it? A3: A low yield typically indicates that a significant amount of your product remains dissolved in the cold mother liquor.[11]
-
Check solubility: Your compound may be too soluble in the chosen solvent, even when cold. Re-evaluate your solvent choice.
-
Minimize solvent volume: Ensure you used the absolute minimum amount of hot solvent required to dissolve the compound.
-
Cooling: Make sure you have cooled the solution sufficiently. An ice-salt bath can reach temperatures below 0 °C and may improve yield.
-
Second Crop: You can often recover more product by concentrating the filtrate (mother liquor) by boiling off some solvent and cooling again to get a "second crop" of crystals. Note that this second crop may be less pure than the first.
Q4: How do I choose between a single-solvent and a mixed-solvent system? A4: A single-solvent system is generally preferred for its simplicity.[1] However, if you cannot find a single solvent where the compound has high solubility when hot and low solubility when cold, a mixed-solvent system is the best alternative.[1][6] This is common for compounds that are either very soluble in most solvents or poorly soluble in all of them.
References
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012).
- Anderson, N. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 903-907.
- Bartsch, R. A., & Yang, I. W. (1984). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. The Journal of Organic Chemistry, 49(18), 3413-3416.
- Ghidiu, M., & Scheschkewitz, D. (2020). Dissolution and Recrystallization Behavior of Li3PS4 in Different Organic Solvents. ChemSusChem, 13(16), 4056-4062.
- Al-Masoudi, N. A., & Al-Sultani, A. A. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1761.
-
National Center for Biotechnology Information. (n.d.). 3,4-Dimethylphenol. PubChem. Retrieved from [Link]
- Pereshivko, L. Y., et al. (2020).
- Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4721.
-
ResearchGate. (n.d.). Dissolution and Recrystallization Behavior of Li3PS4 in Different Organic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dichlorophenol. PubChem. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. reddit.com [reddit.com]
- 6. mt.com [mt.com]
- 7. Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications | MDPI [mdpi.com]
- 8. echemcom.com [echemcom.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization & Troubleshooting Guide for 3,4-Dimethylphenylsulfonylethanol Synthesis
From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of 3,4-Dimethylphenylsulfonylethanol (CAS: 688763-00-0)[1]. As drug development professionals and process chemists, you know that scaling the oxidation of an aryl thioether to a sulfone is rarely as simple as adding an oxidant. The primary challenge with this specific molecule lies in balancing the complete conversion of the intermediate sulfoxide while strictly preventing the over-oxidation of the sensitive primary ethanol moiety.
This guide is engineered to provide field-proven, mechanistically grounded solutions to your most complex reaction bottlenecks.
Mechanistic Overview & Reaction Logic
To troubleshoot effectively, we must first understand the causality of the reaction. The standard synthetic route relies on the oxidation of 2-(3,4-dimethylphenylthio)ethanol using hydrogen peroxide (
The two electron-donating methyl groups on the aromatic ring make the starting thioether highly nucleophilic, resulting in a rapid initial oxidation to the sulfoxide. However, the resulting sulfoxide is highly electron-deficient. The second oxidation step (sulfoxide to sulfone) is the rate-limiting step and requires precise thermal and catalytic tuning to overcome the activation energy barrier without destroying the alcohol group.
Caption: Chemoselective oxidation pathway highlighting the rate-limiting step in sulfone synthesis.
Troubleshooting FAQs: Temperature, Solvent, and Catalyst
Caption: Diagnostic logic tree for troubleshooting the synthesis of 3,4-dimethylphenylsulfonylethanol.
Q1: My conversion is stalling at the sulfoxide intermediate, even with excess
-
Catalyst Intervention: Ensure you are using a Tungstate catalyst (e.g.,
). Tungstate reacts with to form a highly active peroxotungstate complex that specifically targets sulfur[2]. -
Temperature Tuning: The reaction must be heated. Historical baseline protocols for phenylsulfonylethanols dictate an optimal temperature window of 60–75°C [2][3]. Below 50°C, the reaction will stall at the sulfoxide; above 85°C, you risk thermal decomposition of the peroxide and substrate degradation.
Q2: I am detecting aldehyde and carboxylic acid byproducts in my HPLC traces. How do I protect the primary alcohol? A2: You are experiencing over-oxidation due to either excessively harsh conditions or poor chemoselectivity.
-
Stoichiometric Control: Limit your
to exactly 2.5 to 3.0 equivalents . Using >5 equivalents creates an aggressively oxidative environment that eventually attacks the primary alcohol. -
Avoid Non-Selective Oxidants: Never use
or Jones reagent for this transformation. The / system is strictly chemoselective for sulfur over oxygen[2], provided the temperature is kept below 75°C.
Q3: The reaction mixture is forming a thick biphasic emulsion, and conversion is erratic. What is the optimal solvent system?
A3: The 3,4-dimethyl substitution makes this specific molecule significantly more lipophilic than a standard unsubstituted phenyl ring. In a purely aqueous
-
Solvent Optimization: Transition to a biphasic co-solvent system. A mixture of Ethyl Acetate (EtOAc) and Methanol (MeOH) (3:1 ratio) is highly effective. EtOAc dissolves the lipophilic thioether and the target sulfone, while MeOH acts as a bridge to keep the aqueous
and catalyst miscible at the phase boundary[2]. -
Phase Transfer Catalysis (PTC): If avoiding organic solvents is necessary for green chemistry mandates, add a quaternary ammonium hydrogensulfate (e.g.,
) at 1-5 mol% to shuttle the peroxotungstate into the organic phase[2].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each critical step contains a physical or chemical checkpoint to verify success before proceeding.
Step 1: Substrate Dissolution
-
Action: Charge a reactor with 1.0 eq of 2-(3,4-dimethylphenylthio)ethanol. Add EtOAc and MeOH (3:1 v/v) until a concentration of 0.5 M is reached.
-
Validation Checkpoint: The solution must be completely transparent. Any turbidity indicates insufficient MeOH co-solvent, which will cause mass-transfer failures later.
Step 2: Catalyst Activation
-
Action: Add 0.02 eq (2 mol%) of Sodium Tungstate Dihydrate (
) and heat the mixture to 60°C. -
Validation Checkpoint: The catalyst will partially suspend. Complete dissolution will occur dynamically in Step 3 as the peroxotungstate forms.
Step 3: Controlled Oxidation
-
Action: Begin dropwise addition of 30% aqueous
(2.8 eq total) over 30 minutes. -
Validation Checkpoint (Thermal): Monitor the internal temperature. You must observe a mild exotherm (temperature rising to ~65-70°C). If no exotherm occurs, the catalyst is poisoned or inactive; halt addition immediately.
Step 4: Reaction Monitoring
-
Action: Stir at 65°C for 3 hours.
-
Validation Checkpoint (Chromatographic): Perform TLC (Hexanes:EtOAc 1:1). The system validates completion when the highly polar sulfoxide spot (
) completely disappears, leaving only the target sulfone ( ). The starting thioether ( ) should have vanished within the first 15 minutes.
Step 5: Safety Quench & Isolation
-
Action: Cool to 10°C. Add 10% aqueous
dropwise to quench unreacted peroxides. -
Validation Checkpoint (Safety): Spot the aqueous phase onto KI-starch indicator paper. A lack of blue/black color validates the complete destruction of explosive peroxides. Proceed to phase separate, wash the organic layer with brine, dry over
, and concentrate.
Quantitative Optimization Matrix
Use the following data table to benchmark your current process parameters against the optimized state for 3,4-Dimethylphenylsulfonylethanol.
| Parameter | Sub-Optimal Condition | Optimized Condition | Mechanistic Rationale |
| Temperature | 25–40°C | 60–75°C | Lower temperatures fail to overcome the activation energy required for the electron-deficient sulfoxide to oxidize into a sulfone[2][3]. |
| Solvent System | Neat Water | EtOAc / MeOH (3:1) | The 3,4-dimethyl moiety induces high lipophilicity. Co-solvents bridge the aqueous oxidant and organic substrate, preventing mass-transfer limitations[2]. |
| Catalyst System | None ( | Uncatalyzed peroxide is slow and non-selective. Tungstate forms an electrophilic peroxotungstate that strictly targets the sulfur atom, protecting the alcohol[2]. | |
| Oxidant Stoichiometry | > 5.0 eq | 2.5 – 3.0 eq | Excess oxidant in the presence of heat leads to the degradation of the primary ethanol group into an aldehyde. Precise stoichiometry ensures chemoselectivity. |
References
-
Method for preparing sulfone or sulfoxide compound (EP1334956B1). Google Patents. 2
-
Synthesis of 1,1,2-trifluoro-4-(substituted sufonyl)-but-1-ene (WO2020141514A1). Google Patents. 3
-
1-(4-Bromophenyl)-2-nitroethene - Thsci | Tetrahedron (Reference for 3,4-Dimethylphenylsulfonylethanol CAS 688763-00-0). Chemcd. 1
Sources
Stability issues of 3,4-Dimethylphenylsulfonylethanol during workup
Topic: Stability & Workup Optimization for 3,4-Dimethylphenylsulfonylethanol
Status: Active Last Updated: March 2, 2026 Security Level: Public / Research Use Only Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
3,4-Dimethylphenylsulfonylethanol is a valuable synthetic intermediate, often utilized as a linker or a precursor for protecting groups (analogous to the NSE group). While the sulfone moiety provides robust crystallinity and handleability, the
Users frequently report "disappearing product" or "unexpected olefin formation" during scale-up. This guide addresses the thermodynamic and kinetic factors driving this decomposition and provides a validated protocol to prevent it.
The Core Failure Mode: Retro-Michael Elimination
The Issue: The most common stability failure is the conversion of the target alcohol into 3,4-dimethylphenyl vinyl sulfone . This is not a random decomposition; it is a chemically driven E1cB (Elimination Unimolecular conjugate Base) mechanism.
The Mechanism:
-
Acidity: The sulfone group (
) is strongly electron-withdrawing, acidifying the -protons (pKa 29 in DMSO). -
Deprotonation: Even weak bases (bicarbonate, slightly basic silica) can reversibly deprotonate this position.
-
Elimination: The resulting carbanion expels the
-hydroxyl group (a poor leaving group that becomes viable in this specific electronic environment) to form the thermodynamic sink: the conjugated vinyl sulfone.
Visualizing the Pathway:
Figure 1: The E1cB elimination pathway triggered by basic conditions or excessive heat.
Troubleshooting Guide (Q&A Format)
Category A: Aqueous Workup & Extraction
Q: I used saturated NaHCO
-
The Cause: While bicarbonate is a weak base, it is sufficient to drive the equilibrium toward the vinyl sulfone, especially if the layers are warm or contact time is long.
-
The Fix: Switch to a Phosphate Buffer (pH 6.5 - 7.0) or dilute Ammonium Chloride (saturated) . The goal is to keep the aqueous phase neutral to slightly acidic.
-
Pro-Tip: If you must neutralize a strong acid, do it slowly at 0°C and monitor with a pH meter, stopping exactly at pH 7.
-
Q: I have a stubborn emulsion during extraction. Can I use brine? A: Yes, but with a caveat.
-
The Science: This molecule is amphiphilic (lipophilic dimethylphenyl tail + polar sulfonyl/hydroxyl head), acting like a surfactant.
-
The Protocol: Use saturated brine, but ensure it is neutral . Commercial brine can sometimes be slightly basic depending on the source water. Add a few drops of 1M HCl to your brine stock to ensure pH
6 before use.
Q: What is the best solvent for extraction? A: Avoid Diethyl Ether.
-
Reasoning: The compound has poor solubility in pure ether, leading to precipitation at the interface (rag layer).
-
Recommendation: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . For difficult separations, a 3:1 mixture of DCM:Isopropanol helps break emulsions and improves solubility of the alcohol.
Category B: Thermal Stability & Concentration
Q: Can I dry the product on the rotovap at 60°C to remove water? A: Absolutely not.
-
Risk: Thermal energy accelerates the E1cB elimination even at neutral pH.
-
Limit: Keep the water bath below 40°C .
-
Alternative: Use azeotropic drying. Add toluene to your wet organic fraction and rotovap. The water-toluene azeotrope boils at a lower temperature, drying the sample without thermal stress.
Category C: Purification (Chromatography) [1]
Q: My product decomposed on the silica column. Is silica incompatible? A: Silica is generally acidic (pH 4-5), which usually protects this compound. However, "Active" silica can be dehydrating.
-
The Fix: Deactivate your silica slightly. Flush the column with 100% solvent containing 1% Triethylamine (TEA) only if your compound is acid-sensitive (which this is not).
-
Better Approach: For this specific compound, the acidity of silica is your friend. The decomposition likely happened because the compound sat on the column too long or the column ran dry (heating up).
-
Protocol:
-
Wet load (DCM).
-
Run a gradient (Hexane -> EtOAc).
-
Do not use basic modifiers (like Ammonia or TEA) in the eluent, as this will instantly form the vinyl sulfone.
-
Optimized Workup Protocol
To ensure reproducibility, follow this self-validating workflow.
Table 1: Solvent & Condition Compatibility Matrix
| Parameter | Recommended | DANGER / AVOID | Reason |
| Quench pH | 4.0 – 7.0 | > 8.5 | Base triggers E1cB elimination. |
| Extraction Solvent | DCM, EtOAc | Diethyl Ether, Hexane | Solubility issues; precipitation. |
| Drying Agent | Na | K | Basic drying agents induce decomposition. |
| Rotovap Temp | < 40°C | > 50°C | Thermal dehydration. |
| Storage | -20°C, Argon | Room Temp, Air | Slow oxidation/elimination over time. |
Step-by-Step Workflow:
Figure 2: Optimized isolation workflow to minimize thermal and chemical stress.
Analytical Artifacts
Warning for NMR Analysis:
Researchers often observe a small doublet at
-
Diagnosis: This is the vinyl sulfone.
-
False Positive: Sometimes, the compound is pure, but the CDCl
is acidic (HCl formation in aged chloroform) or basic (stabilized with silver foil/base). -
Validation: Run NMR in DMSO-d
for a definitive stability check. DMSO is non-acidic and stabilizes the hydroxyl proton, allowing you to see the OH coupling, confirming the structure is intact.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 23: Conjugate Addition and Elimination).
-
Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press. (Detailed reactivity of
-hydroxy sulfones). -
Trost, B. M. (1988). "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan. (Discusses the dual nature of sulfone stability).
-
PubChem Database. "2-(Phenylsulfonyl)ethanol - Compound Summary." (General physical properties and safety data for the parent compound).
Sources
Technical Support Center: Handling & Storage of 3,4-Dimethylphenylsulfonylethanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of β-hydroxysulfones. 3,4-Dimethylphenylsulfonylethanol is a highly versatile synthetic intermediate, but its structural features make it inherently susceptible to specific degradation pathways if improperly stored.
This guide is designed to move beyond basic storage recommendations by explaining the mechanistic causality behind compound degradation, providing actionable troubleshooting matrices, and detailing self-validating protocols to recover degraded material.
The Core Principle: Why Does Degradation Occur?
The instability of 3,4-Dimethylphenylsulfonylethanol upon storage is almost exclusively driven by its tendency to undergo E1cB (Elimination Unimolecular conjugate Base) dehydration .
Because the sulfonyl group (
Troubleshooting & FAQ Guide
Q1: My 3,4-Dimethylphenylsulfonylethanol powder is turning yellow and shows a new, high-R
Q2: Can I prepare stock solutions in dichloromethane (DCM) or methanol for long-term storage?
Causality: No. Storing β-hydroxysulfones in solution drastically increases molecular mobility, lowering the activation energy required for degradation. Furthermore, protic solvents like methanol can facilitate hydrogen bonding networks that stabilize the leaving group during elimination. Even in anhydrous DCM, trace dissolved CO
Q3: I suspect my batch was exposed to moisture. Will hydrolysis occur? Causality: Sulfones are highly resistant to hydrolysis. Moisture itself does not cleave the sulfur-carbon bond. However, water acts as a medium that facilitates the mobilization of trace basic impurities (e.g., residual triethylamine from the upstream synthesis), thereby accelerating the E1cB pathway. Resolution: Desiccation is critical not to prevent hydrolysis, but to prevent the mobilization of catalytic basic impurities.
Storage Parameters & Degradation Kinetics
The following table synthesizes the quantitative relationship between storage conditions and the kinetic retention of compound purity.
| Storage Condition | Container Material | Atmosphere | Expected Shelf Life (>98% Purity) | Primary Degradation Marker |
| -20°C (Optimal) | Acid-washed Borosilicate | Argon (Dry) | > 24 Months | < 0.5% Vinyl Sulfone |
| 4°C (Short-term) | Standard Borosilicate | Nitrogen | 6 Months | 1.0 - 2.0% Vinyl Sulfone |
| 25°C (Room Temp) | Soda-Lime Glass (Clear) | Ambient Air | < 1 Month | > 5.0% Vinyl Sulfone, Yellowing |
| Solution (DCM, 25°C) | Any | Ambient Air | < 48 Hours | Rapid vinyl sulfone conversion |
Mechanistic Pathway & Mitigation Logic
The diagram below illustrates the causal relationship between improper storage, the E1cB electron cascade, and the resulting impurity profile.
Mechanism of E1cB degradation to vinyl sulfone and storage mitigation.
Experimental Protocol: Rescue Purification of Degraded Stocks
If your batch has degraded and contains >2% vinyl sulfone, it must be purified before use in sensitive downstream applications (e.g., Julia-Kocienski olefinations or cross-coupling reactions). This protocol utilizes the vast polarity difference between the hydroxylated starting material and the eliminated vinyl sulfone to create a self-validating purification loop.
Phase 1: System Preparation (Neutralization)
Causality: Standard silica gel possesses slightly acidic and basic surface silanol sites. To prevent the silica itself from catalyzing further E1cB elimination during the run, the stationary phase must be deactivated.
-
Prepare a solvent mixture of Hexanes and Ethyl Acetate (EtOAc) in a 7:3 ratio.
-
Add 0.1% v/v glacial acetic acid to the eluent. The trace acid neutralizes basic sites on the silica without being strong enough to protonate and dehydrate the β-hydroxyl group.
-
Slurry-pack a flash chromatography column with 230-400 mesh silica gel using the acidified eluent.
Phase 2: Loading and Elution
-
Dissolve the degraded 3,4-Dimethylphenylsulfonylethanol in the absolute minimum volume of dry DCM.
-
Load the solution evenly onto the silica bed.
-
Elute using the 7:3 Hexanes:EtOAc (0.1% AcOH) system.
-
Self-Validation Step: Monitor fractions via TLC (UV active at 254 nm).
-
Fraction A (Fast eluting, R
~0.6): 3,4-Dimethylphenyl vinyl sulfone (Discard). -
Fraction B (Slow eluting, R
~0.3): Pure 3,4-Dimethylphenylsulfonylethanol (Collect).
-
Phase 3: Recovery and Archiving
Causality: Thermal stress during solvent removal is a primary trigger for re-initiating degradation.
-
Pool Fraction B and concentrate under reduced pressure using a rotary evaporator. Strictly maintain the water bath temperature below 30°C.
-
Transfer the resulting white/colorless solid to an acid-washed, amber Type I borosilicate glass vial.
-
Dry under high vacuum (≤ 0.1 mbar) for 12 hours to remove all trace EtOAc and AcOH.
-
Backfill the vial with dry Argon, seal tightly with a PTFE-lined cap, and immediately transfer to a -20°C freezer.
References
-
Hydroxysulfonylation of alkenes: an update National Center for Biotechnology Information (PMC - NIH)[Link]
Technical Support Center: Synthesis of Aryl Sulfonylethanol Derivatives
The following Technical Support Guide is designed for researchers and process chemists encountering challenges in the synthesis of 2-(arylsulfonyl)ethanol derivatives.
Topic: Troubleshooting & Optimization of Aryl Sulfonylethanol Synthesis Ticket ID: CHEM-SUP-8821 Status: Active Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Mechanistic Overview
2-(Arylsulfonyl)ethanol derivatives are critical "beta-hydroxy sulfone" intermediates. They serve as precursors for vinyl sulfones (Michael acceptors) and as removable protecting groups.
The synthesis generally proceeds via two primary routes:
-
Oxidation of 2-(arylthio)ethanol precursors.
-
Nucleophilic Substitution (S-Alkylation) of sodium arylsulfinates with 2-chloroethanol or ethylene oxide.
The Core Challenge: The structural motif contains a hydroxyl group beta to a sulfonyl group. The strong electron-withdrawing nature of the sulfone acidifies the
Figure 1: Mechanistic pathways showing the primary synthetic routes (green) and common decomposition/side-reaction pathways (red).
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant vinyl sulfone formation during workup."
Diagnosis:
Corrective Actions:
-
Avoid Strong Bases: Do not use strong bases (e.g., NaOH, KOH, NaH) during workup if possible. If the protocol requires neutralization of an acidic oxidation mixture, use mild bases like NaHCO
or Na CO and keep the temperature near 0°C. -
Temperature Control: Never distill the crude product at high temperatures (>120°C) without high vacuum. Beta-hydroxy sulfones are thermally sensitive.
-
Avoid Activation: If you are attempting to convert the alcohol to a tosylate or mesylate, the sulfone will eliminate to the vinyl sulfone almost instantly in the presence of pyridine or triethylamine. This is often unavoidable; if you need the leaving group, you must accept the vinyl sulfone or use a different linker strategy.
Issue 2: "The oxidation of the thioether stops at the sulfoxide or is incomplete."
Diagnosis: Insufficient oxidant stoichiometry or catalytic activity. Sulfides oxidize to sulfoxides rapidly, but the second step (sulfoxide to sulfone) is slower and often requires forcing conditions or a catalyst.
Corrective Actions:
-
Stoichiometry Check: Ensure you are using at least 2.2 to 2.5 equivalents of oxidant (e.g., H
O , mCPBA). -
Catalyst: If using H
O , a catalyst is mandatory for efficient conversion to the sulfone. Sodium tungstate (Na WO ·2H O) at 1-2 mol% is the gold standard. -
pH Adjustment: For Tungstate-catalyzed oxidation, the pH should be slightly acidic (pH ~4-6). If the reaction is too basic, the catalyst is less active; if too acidic, the oxidant may decompose.
Issue 3: "I obtained a mixture of the target sulfone and a less polar byproduct (Sulfinic Ester)."
Diagnosis: Ambident Nucleophile Competition (S- vs O-Alkylation).
When synthesizing from sodium sulfinate (Ar-SO
Corrective Actions:
-
Solvent Choice: Use polar aprotic solvents (DMF, DMSO) or protic solvents (Ethanol/Water). These favor the "softer" S-alkylation. Avoid non-polar solvents.
-
Counter-ion: Sodium salts generally favor S-alkylation. Avoid silver salts (Ag
), which precipitate halides and force O-alkylation via an -like transition state. -
Substrate: 2-Chloroethanol is generally effective. If using epoxides (ethylene oxide), ensure the pH is controlled to prevent polymerization of the epoxide.
Detailed Experimental Protocols
Method A: Tungstate-Catalyzed Oxidation (Recommended)
Best for: Large scale, cost-efficiency, and "green" chemistry.
Reagents:
-
2-(Phenylthio)ethanol (1.0 eq)
-
Hydrogen Peroxide (30% aq., 2.5 eq)
-
Sodium Tungstate Dihydrate (1.0 mol%)
-
Solvent: Methanol or Ethyl Acetate
Protocol:
-
Dissolution: Dissolve 2-(phenylthio)ethanol (10 mmol) and Na
WO ·2H O (0.1 mmol) in Methanol (20 mL). -
Addition: Cool the solution to 0°C. Add H
O (30%, 25 mmol) dropwise via an addition funnel. Caution: Exothermic. -
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the sulfoxide intermediate appears first, then disappears).
-
Quench: Cool to 0°C. Quench excess peroxide with saturated Na
SO solution until starch-iodide paper test is negative. -
Extraction: Evaporate methanol under reduced pressure (bath <40°C). Extract the aqueous residue with Ethyl Acetate (3x).
-
Purification: Wash organics with brine, dry over MgSO
, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Method B: Alkylation of Sodium Sulfinate
Best for: When the thioether precursor is not available.
Reagents:
-
Sodium Benzenesulfinate (1.2 eq)
-
2-Chloroethanol (1.0 eq)
-
Solvent: DMF or Ethanol/Water (1:1)
Protocol:
-
Setup: Dissolve Sodium Benzenesulfinate (12 mmol) in DMF (15 mL).
-
Addition: Add 2-Chloroethanol (10 mmol) and a catalytic amount of NaI (0.5 mmol) to accelerate the reaction (Finkelstein condition).
-
Heating: Heat to 80°C for 12 hours.
-
Workup: Pour into ice water. Extract with Ethyl Acetate.[1]
-
Note: Wash the organic layer thoroughly with water/LiCl solution to remove DMF.
Comparative Data: Oxidant Selection
| Oxidant | Selectivity (S vs O) | Yield | Safety Profile | Cost | Comments |
| H | High (S-selective) | 85-95% | Moderate (Exothermic) | Low | Recommended. Green method. Water is the only byproduct. |
| m-CPBA | High | 80-90% | Low (Shock sensitive) | High | Good for small scale. Generates benzoic acid byproduct which complicates workup. |
| Oxone® | High | >90% | High | Moderate | Very efficient but requires acidic aqueous conditions; may not be suitable for acid-sensitive substrates. |
| NaIO | Very High | 70-85% | Moderate | High | Powerful catalytic system. Can cleave adjacent diols if present. |
References
-
Tungstate Catalyzed Oxidation: Sato, K., et al. "A Green Route to Sulfones: Tungstate-Catalyzed Oxidation of Sulfides with Hydrogen Peroxide." Tetrahedron, 2001.
-
Sulfinate Alkylation Mechanisms: Schank, K. "Synthesis of Sulfones from Sulfinates." The Chemistry of Sulphones and Sulphoxides, Wiley, 1988.
- Beta-Elimination Risks: Simpkins, N. S. "Sulfones in Organic Synthesis." Pergamon Press, 1993.
-
General Review: Trost, B. M. "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan, 1988.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before use.
Sources
Validation & Comparative
Structural confirmation of 3,4-Dimethylphenylsulfonylethanol by X-ray crystallography
An In-depth Technical Guide to the Structural Confirmation of 3,4-Dimethylphenylsulfonylethanol: A Comparative Analysis Centered on X-ray Crystallography
In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive analysis of the structural confirmation of 3,4-Dimethylphenylsulfonylethanol, a representative small organic molecule, with a primary focus on single-crystal X-ray crystallography—the gold standard for absolute structure elucidation.
This document, intended for researchers, scientists, and drug development professionals, will not only detail the protocol for X-ray crystallographic analysis but also objectively compare its performance against other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By understanding the strengths and limitations of each method, researchers can devise a holistic and robust strategy for molecular characterization.
The Imperative of Absolute Structural Confirmation
Before a candidate molecule can advance through the development pipeline, its identity and structure must be confirmed without ambiguity. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. X-ray crystallography provides this definitive proof by mapping atomic positions with high precision, revealing bond lengths, bond angles, and stereochemistry.[1][2][3] This technique is the primary method for determining the absolute configuration of chiral molecules, a critical aspect in pharmacology where enantiomers can have vastly different biological activities.[3]
Part 1: Unveiling the 3D Architecture via X-ray Crystallography
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[1] The methodology is based on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays.[1] By analyzing the pattern of diffracted X-rays, one can reconstruct a three-dimensional map of the electron density within the crystal, and from this, infer the precise positions of the atoms.[4][5]
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure involves several critical stages. Each step must be meticulously executed to ensure the final data is of the highest quality. The overall process is a self-validating system, where the quality of the diffraction data and the final refined structure are direct reflections of the quality of the crystal.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol
1. Synthesis and Purification: The synthesis of 3,4-Dimethylphenylsulfonylethanol can be achieved through established methods for forming sulfonamides and related structures. A plausible route involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-aminoethanol in the presence of a base like triethylamine or in an aqueous basic solution.[6] Alternatively, related sulfonyl compounds can be synthesized using methods involving metal catalysts in solvents like DMSO.[7]
-
Post-synthesis, rigorous purification is paramount. The crude product should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.[6][8] The presence of impurities can significantly hinder or prevent the growth of single crystals suitable for diffraction.
2. Crystal Growth: The Art and Science: Crystallization is often the most challenging step in the process.[3] The goal is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to organize into a well-ordered crystal lattice.
-
Methodology: The slow evaporation technique is commonly employed for small organic molecules.
-
Dissolve the purified 3,4-Dimethylphenylsulfonylethanol in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethanol, ethyl acetate/hexane) in a clean vial.
-
Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Monitor the vial for the formation of small, clear, and well-defined crystals. The ideal crystal for diffraction is typically 0.1-0.3 mm in each dimension.[9]
-
3. Data Collection and Processing: A suitable single crystal is carefully mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
Instrumentation: Modern diffractometers typically use a focused beam of monochromatic X-rays (commonly from a Mo or Cu source) and a sensitive detector.[1] The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[4]
-
Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and the intensities of thousands of unique reflections.[4]
4. Structure Solution, Refinement, and Validation: The processed data (a list of reflection intensities) is used to solve the molecular structure.
-
Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
Refinement: An atomic model is built into the electron density map and refined using least-squares algorithms to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[5] The quality of the final structure is assessed by metrics such as the R-factor.
-
Validation and Deposition: The final structure is validated for geometric correctness and is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) to make the data publicly available.[10][11]
Part 2: A Comparative Analysis with Orthogonal Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, it is not performed in a vacuum. Other spectroscopic techniques provide complementary data and are essential for a full characterization of the molecule, particularly its behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR has become the preeminent technique for determining the structure of organic compounds in solution.[12] It provides detailed information about the chemical environment, connectivity, and proximity of atoms (primarily ¹H and ¹³C) within a molecule.[13][14]
-
For 3,4-Dimethylphenylsulfonylethanol, NMR would:
-
¹H NMR: Confirm the presence of the aromatic protons on the dimethylphenyl ring, the two methyl groups, and the protons of the ethyl and hydroxyl groups. The splitting patterns (spin-spin coupling) would confirm their connectivity.
-
¹³C NMR: Show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): Unequivocally establish the connectivity between protons and carbons, confirming that the synthesized molecule has the correct bonding arrangement.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[15] It is an essential tool for determining the molecular weight and elemental composition of a compound.[16][17]
-
For 3,4-Dimethylphenylsulfonylethanol, MS would:
-
Confirm Molecular Weight: An ionization technique like electrospray ionization (ESI) would show a prominent ion corresponding to the molecular weight of the compound, confirming its elemental formula.
-
High-Resolution MS (HRMS): Provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
-
Fragmentation Analysis: Tandem MS (MS/MS) experiments would generate a fragmentation pattern, providing structural clues that corroborate the proposed structure (e.g., loss of the ethanol group).
-
Data Summary: A Head-to-Head Comparison
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Absolute 3D atomic structure, bond lengths/angles, stereochemistry, packing.[1][18] | Atomic connectivity, chemical environment of nuclei in solution.[12][13] | Molecular weight, elemental composition, structural fragments.[15][16] |
| Sample State | Solid (single crystal).[4] | Solution or solid-state.[12] | Solid, liquid, or gas (requires ionization).[17] |
| Sample Amount | Micrograms to milligrams (a single good crystal is key).[9] | Milligrams.[12] | Nanograms to micrograms.[17] |
| Destructive? | No.[1] | No.[12] | Yes. |
| Key Advantage | Provides unambiguous, definitive 3D structural proof.[3][9] | Excellent for determining connectivity and structure in a physiologically relevant state (solution).[19] | High sensitivity and accuracy for molecular formula determination.[17] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow.[3] Provides solid-state structure which may differ from solution. | Can be difficult to interpret for very complex molecules; does not provide absolute 3D structure directly.[20] | Does not provide detailed connectivity or stereochemical information. |
A Synergistic Approach to Confirmation
The most trustworthy structural confirmation comes not from a single technique, but from the confluence of data from orthogonal methods. Each technique validates the others, providing a complete and irrefutable picture of the molecule's identity and structure.
Caption: A synergistic workflow for molecular structure confirmation.
Conclusion
The structural confirmation of a molecule like 3,4-Dimethylphenylsulfonylethanol is a multi-faceted process where single-crystal X-ray crystallography serves as the ultimate arbiter of the three-dimensional structure. It provides a level of detail and certainty that is unmatched by other techniques.[3] However, its power is magnified when used in concert with NMR spectroscopy and mass spectrometry. While MS confirms the elemental formula and NMR elucidates the atomic connectivity in solution, X-ray crystallography delivers the definitive, high-resolution snapshot of the molecule's architecture in the solid state. For professionals in drug development and chemical research, mastering and integrating these techniques is not just best practice—it is essential for ensuring the scientific integrity and ultimate success of their work.
References
-
NMR Spectroscopy - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]
- Strohalm, M., Kavan, D., Novák, P., Volný, M., & Havlíček, V. (2010). Advances in structure elucidation of small molecules using mass spectrometry.
- Gao, X., Pu, F., & Wu, J. (2015). General Applications of Mass Spectrometry in Small Molecule Drug Development. Mass Spectrometry, 4(Suppl 1), S0040.
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved from [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. Retrieved from [Link]
-
Single-crystal X-ray Diffraction - SERC. (2007, May 17). Carleton College. Retrieved from [Link]
-
Beyond X-rays: an overview of emerging structural biology methods. (2021, February 4). Portland Press. Retrieved from [Link]
-
NMR Spectrometry for Organic Structure Analysis. (n.d.). Scribd. Retrieved from [Link]
-
Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.). KPU Pressbooks. Retrieved from [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved from [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Nevada, Las Vegas. Retrieved from [Link]
-
Single-Crystal X-Ray Diffraction (SC-XRD). (2025, September 17). Universität Ulm. Retrieved from [Link]
-
Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved from [Link]
-
Unraveling the Mysteries of the Molecular World: Structural Biology Techniques. (2023, May 30). BioTechniques. Retrieved from [Link]
-
Cambridge Structural Database. (n.d.). Wikipedia. Retrieved from [Link]
-
CCDC 2181759: Experimental Crystal Structure Determination. (2022, January 1). NSF Public Access Repository. Retrieved from [Link]
-
CCDC 992376: Experimental Crystal Structure Determination. (2014, September 21). Research Explorer The University of Manchester. Retrieved from [Link]
-
CCDC 2439985: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online. Retrieved from [Link]
-
Cambridge Structural Database. (n.d.). Re3data.org. Retrieved from [Link]
-
Getting Crystals Your Crystallographer Will Treasure. (2025, October 28). Michigan State University. Retrieved from [Link]
- Review x Ray crystallography. (2000).
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
- Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Comprehensive Medicinal Chemistry II, 5, 131-153.
- Al-Warhi, T. I., Al-Majid, A. M., Barakat, A., & Ghabbour, H. A. (2021). Crystal structure of 4-(3,5-dimethyl-1,7-diphenyl-1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridin-4-yl)phenol–dimethyl sulfoxide (1/2), C27H21N5O·2C2H6OS.
- Synthesis of 3,4-dihydropyrimidinones catalyzed by ammonium chloride or montmorillonite ksf without solvent under ultrasonic irradiation. (n.d.). Journal of Chemical and Pharmaceutical Research.
-
CuI/DMSO-mediated synthesis of 3-sulfonyl dihydrofurans. (2025, July 15). gChem. Retrieved from [Link]
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. greeley.org [greeley.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. sctunisie.org [sctunisie.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 11. Cambridge Structural Database | re3data.org [re3data.org]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 15. zefsci.com [zefsci.com]
- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Einkristall-Röntgen Diffraktion - Universität Ulm [uni-ulm.de]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. azolifesciences.com [azolifesciences.com]
A Researcher's Guide to the Purity Assessment of Synthesized 3,4-Dimethylphenylsulfonylethanol
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of ensuring its quality, safety, and efficacy. The compound 3,4-Dimethylphenylsulfonylethanol, a molecule of interest for its potential applications in medicinal chemistry, is no exception. Its purity profile directly influences its pharmacological and toxicological properties.
This guide provides an in-depth, objective comparison of essential analytical techniques for the purity assessment of 3,4-Dimethylphenylsulfonylethanol. It is designed to move beyond mere procedural lists, offering insights into the causality behind experimental choices and presenting a framework for a self-validating, orthogonal approach to purity determination.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination is fraught with risk. An impurity may co-elute with the main peak in chromatography, be invisible to a specific detector, or be non-volatile and thus missed by gas chromatography. Therefore, a multi-faceted, or orthogonal, approach is essential. By employing several techniques that rely on different chemical and physical principles, a more comprehensive and trustworthy purity profile can be constructed.
For a molecule like 3,4-Dimethylphenylsulfonylethanol, a logical workflow involves a primary chromatographic separation for quantitative analysis of organic impurities, spectroscopic analysis for structural confirmation and detection of structurally similar impurities, and a fundamental elemental analysis to verify the empirical formula.
Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the primary technique for quantifying the purity of non-volatile organic compounds and profiling related impurities.[1] The choice of a reversed-phase C18 column is logical for 3,4-Dimethylphenylsulfonylethanol, a moderately polar molecule.
Expertise in Action: The rationale for using a gradient elution from a weaker solvent (water with a modifier) to a stronger organic solvent (acetonitrile or methanol) is to ensure that both more polar and less polar impurities are effectively separated and eluted from the column, providing a comprehensive impurity profile. The UV detector wavelength is selected based on the UV absorbance maximum of the 3,4-dimethylphenyl chromophore.
Experimental Protocol: HPLC-UV Analysis
-
System Preparation:
-
HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).[2]
-
Column: Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 stationary phase.[2]
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Column Temperature: 40 °C.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 220 nm.[2]
-
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of 3,4-Dimethylphenylsulfonylethanol reference standard and dissolve in 10 mL of diluent.
-
Sample Solution: Prepare the synthesized sample in the same manner.
-
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 65 35 20.0 50 50 45.0 15 85 50.0 15 85 52.0 65 35 60.0 65 35 (This gradient is a starting point and should be optimized for the specific impurity profile observed)
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Impurity levels are reported based on their area percentage. According to ICH Q3A guidelines, impurities above the reporting threshold (typically 0.05%) must be reported.[3]
-
| Analyte | Retention Time (min) | Area % (Typical Batch) | Identification |
| 3,4-Dimethylbenzenesulfonic acid | 4.5 | 0.08% | Potential Starting Material |
| 3,4-Dimethylphenylsulfonylethanol | 15.2 | 99.75% | Product |
| Unknown Impurity A | 18.9 | 0.12% | Requires Identification |
| Dimer Impurity | 25.4 | 0.05% | Potential By-product |
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is an essential orthogonal technique for identifying and quantifying volatile and semi-volatile impurities that might not be detected by HPLC.[4] This includes residual solvents from the synthesis and purification steps, as well as volatile by-products.
Trustworthiness by Design: A headspace injection method is often preferred for analyzing residual solvents to avoid contaminating the GC system with the non-volatile API.[5] For other volatile impurities, derivatization may be necessary to increase the volatility and thermal stability of the analytes.[6]
Experimental Protocol: GC-MS Analysis (Headspace for Residual Solvents)
-
System Preparation:
-
GC-MS System: Agilent GC-MS system or equivalent.[5]
-
Column: DB-WAX (30 m x 0.53 mm, 1 µm) or equivalent polar column.[7]
-
Carrier Gas: Helium at 1.5 mL/min.[7]
-
Injector Temperature: 230 °C.
-
Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35-400.[5]
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the synthesized product into a 20 mL headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO).
-
Seal the vial.
-
-
Headspace Conditions:
-
Equilibration Temperature: 80 °C.
-
Equilibration Time: 20 minutes.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify against a standard of the identified solvent. Limits for residual solvents are defined by ICH Q3C guidelines.[8]
-
| Compound | Retention Time (min) | Status | Limit (ICH Class) |
| Ethanol | 3.8 | < 500 ppm | Class 3 |
| Ethyl Acetate | 5.5 | < 200 ppm | Class 3 |
| Toluene | 8.2 | Not Detected | Class 2 |
Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Assessment
Unlike chromatographic methods that provide a relative purity based on detector response, qNMR can determine the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a known amount of a certified internal standard.[9][10]
Authoritative Grounding: The principle of qNMR relies on the direct proportionality between the NMR signal integral and the number of nuclei contributing to that signal.[11] This makes it a primary ratio method of measurement. For high accuracy, an internal standard that is stable, non-reactive, has a simple spectrum that does not overlap with the analyte, and is accurately weighed is crucial.[9]
Experimental Protocol: ¹H-qNMR Analysis
-
Standard & Sample Preparation:
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Accurately weigh ~20 mg of 3,4-Dimethylphenylsulfonylethanol and ~10 mg of maleic acid into the same NMR tube.
-
Add ~0.7 mL of DMSO-d₆ and dissolve completely.
-
-
NMR Acquisition:
-
Spectrometer: Bruker 400 MHz or higher.
-
Experiment: Standard 1D proton experiment with a long relaxation delay (e.g., 30 seconds) to ensure full signal relaxation for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte (e.g., the two protons of the -CH₂-OH group) and the signal from the internal standard (e.g., the two vinyl protons of maleic acid).
-
Calculate purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of protons, MW = Molecular Weight, m = mass, Purity_std = purity of the standard.
-
Caption: Conceptual relationship in qNMR analysis.
Elemental Analysis: Fundamental Compositional Verification
Elemental analysis (CHNOS) provides the mass percentages of carbon, hydrogen, nitrogen, oxygen, and sulfur in a compound.[12] This technique is fundamental for confirming the empirical formula of a newly synthesized molecule.[13] For 3,4-Dimethylphenylsulfonylethanol (C₁₀H₁₄O₃S), the theoretical elemental composition can be calculated and compared against experimental values.
Self-Validation: A significant deviation (typically >0.4%) between the calculated and found values may indicate the presence of impurities (e.g., residual solvents, inorganic salts) or that the compound has a different structure than proposed.[14]
| Element | Theoretical % | Found % (Typical) | Deviation % |
| Carbon (C) | 56.05 | 55.91 | -0.14 |
| Hydrogen (H) | 6.59 | 6.65 | +0.06 |
| Sulfur (S) | 14.96 | 14.85 | -0.11 |
Conclusion: Synthesizing Data for a Definitive Purity Statement
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2021). ICH Harmonised Guideline Q3C(R8) on Impurities: Guideline for Residual Solvents. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. [Link]
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]
-
Magritek. (n.d.). Analytical NMR. [Link]
-
Giraudeau, P., & Akoka, S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(9), 579. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
-
Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
-
Nutrasource. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. [Link]
-
ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
Infinitia Industrial Consulting. (n.d.). Elemental analysis and chemical composition. [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. [Link]
-
Austad, T., & Taugbol, H. (1995). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules, 10(9), 1179-1189. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. [Link]
-
Wang, L., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules, 27(6), 1905. [Link]
-
ResearchGate. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. [Link]
-
AKJournals. (2020). Development and validation of HPLC-UV method for the quantitative analysis of carcinogenic organic impurities and its isomers in the sodium polystyrene sulfonate polymer. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dihydroxyphenylacetic acid. [Link]
- Google Patents. (2009). CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.
-
OMICS International. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole Active Pharmaceutical Ingredient. [Link]
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... [Link]
-
MDPI. (2013). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. [Link]
-
MDPI. (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. [Link]
-
Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. [Link]
-
Oriental Journal of Chemistry. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. [Link]
-
PubMed. (2023). Estimation of purity of antimicrobial lead compound sulfonamide-anthranilate derivative methyl-ester-toluene-sulfonamide using LC to develop a new drug application. [Link]
-
Oriental Journal of Chemistry. (2014). synthesis of 3,4-dihydropyrimidinones catalyzed by ammonium chloride or montmorillonite ksf without solvent under ultrasonic irradiation. [Link]
-
PMC. (n.d.). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. [Link]
Sources
- 1. akjournals.com [akjournals.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. database.ich.org [database.ich.org]
- 4. omicsonline.org [omicsonline.org]
- 5. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical NMR [magritek.com]
- 12. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 13. azom.com [azom.com]
- 14. pubs.acs.org [pubs.acs.org]
Comparison of synthetic routes to 3,4-Dimethylphenylsulfonylethanol
Comparison of Synthetic Routes to 3,4-Dimethylphenylsulfonylethanol
Executive Summary
3,4-Dimethylphenylsulfonylethanol (CAS 688762-96-1), also known as 2-((3,4-dimethylphenyl)sulfonyl)ethanol, is a functionalized sulfone intermediate used in the synthesis of advanced pharmaceutical ingredients and fine chemicals. Its structure features a sulfonyl group linking a 3,4-dimethylphenyl moiety and a hydroxyethyl chain.
This guide compares the two primary industrial and laboratory-scale synthetic routes:
-
Route A (Sulfide Oxidation): Thioalkylation of 3,4-dimethylbenzenethiol followed by oxidation.
-
Route B (Sulfinate Alkylation): Reduction of 3,4-dimethylbenzenesulfonyl chloride to the sulfinate, followed by alkylation.
Recommendation:
-
For Laboratory Scale (<100 g): Route A is preferred due to the availability of thiols and mild alkylation conditions.
-
For Industrial Scale (>1 kg): Route B is often favored if the sulfonyl chloride is cheaper or if avoiding the odor and toxicity of thiols is a priority. However, Route A offers higher atom economy if efficient oxidants (
) are used.
Reaction Pathways Visualization
The following diagram illustrates the two competing synthetic pathways, highlighting the divergence in starting materials and convergence on the final sulfone product.
Figure 1: Convergent synthetic pathways to 3,4-Dimethylphenylsulfonylethanol.
Detailed Technical Comparison
Route A: Thioalkylation & Oxidation (The Sulfide Route)
This route relies on the nucleophilicity of the thiol sulfur to displace the chloride in 2-chloroethanol, followed by oxidation of the sulfur atom from oxidation state -2 to +6.
Step 1: Thioalkylation
-
Reagents: 3,4-Dimethylbenzenethiol, 2-Chloroethanol, NaOH (aq).
-
Mechanism:
substitution. The thiolate anion attacks the primary carbon of 2-chloroethanol. -
Conditions: Reflux in ethanol/water or water (using phase transfer catalysis).
-
Key Insight: 2-Chloroethanol is toxic; handle with care. Alternatively, ethylene oxide can be used but requires specialized pressure equipment.
-
Reagents: Hydrogen Peroxide (
, 30-50%) with catalytic Sodium Tungstate ( ) or m-Chloroperbenzoic acid (m-CPBA) in DCM. -
Mechanism: Electrophilic oxidation of sulfide to sulfoxide, then to sulfone.
-
Critical Control Point: Temperature must be controlled during
addition (exothermic). Incomplete oxidation leads to the sulfoxide impurity ( ), which is difficult to separate.
Performance Data (Route A):
| Metric | Value | Notes |
|---|---|---|
| Overall Yield | 75 - 85% | High efficiency if oxidation is complete. |
| Purity | >98% | Recrystallization from ethanol typically required.[3] |
| Atom Economy | High | Water is the main byproduct of
Route B: Sulfinate Alkylation (The Sulfonyl Chloride Route)
This route avoids the use of thiols by starting with the sulfonyl chloride, a common derivative of 3,4-dimethylbenzene (o-xylene).
Step 1: Reduction to Sulfinate
-
Reagents: 3,4-Dimethylbenzenesulfonyl chloride, Sodium Sulfite (
), Sodium Bicarbonate ( ). -
Mechanism: Nucleophilic attack of sulfite on the chlorine, followed by elimination, generating the sulfinate anion (
). -
Conditions: Aqueous medium at 50-70°C.
Step 2: Alkylation
-
Reagents: Sodium 3,4-dimethylbenzenesulfinate (crude from step 1), 2-Chloroethanol.
-
Mechanism: Nucleophilic substitution (
). The sulfinate anion is an ambident nucleophile but reacts preferentially at the Sulfur atom with soft alkylating agents like alkyl halides to form sulfones ( -alkylation). -
Challenge: Competitive
-alkylation can occur, forming sulfinate esters ( ), which are unstable. Adjusting pH to neutral/slightly basic suppresses this.
Performance Data (Route B):
| Metric | Value | Notes |
|---|---|---|
| Overall Yield | 60 - 70% | Lower than Route A due to competitive O-alkylation. |
| Purity | >95% | Sulfinate ester byproducts require hydrolysis/wash. |
| Atom Economy | Moderate | Stoichiometric salt waste generated in reduction. |
| Safety Profile | Good | Avoids malodorous thiols; standard handling. |
Experimental Protocols
Protocol A: Synthesis via Sulfide Oxidation
Self-validating step: Monitor disappearance of thiol by TLC (Hexane:EtOAc 8:2) or Ellman’s reagent test.
-
Sulfide Formation:
-
Dissolve 3,4-dimethylbenzenethiol (13.8 g, 100 mmol) in Ethanol (50 mL).
-
Add a solution of NaOH (4.4 g, 110 mmol) in Water (10 mL) dropwise under
. -
Add 2-chloroethanol (8.85 g, 110 mmol) slowly.
-
Reflux for 4 hours.[3] Cool and concentrate under vacuum.
-
Extract with Ethyl Acetate, wash with water, dry over
. Yield ~16-17 g of sulfide oil.
-
-
Oxidation to Sulfone:
-
Dissolve the sulfide (100 mmol) in Glacial Acetic Acid (50 mL) or Methanol (100 mL).
-
Add
(30%) (25 mL, ~220 mmol) dropwise at 0-10°C. (Exothermic!). -
Allow to warm to room temperature and stir overnight.
-
Validation: Check for sulfoxide intermediate (lower Rf than sulfone). If present, add more oxidant and heat to 50°C.
-
Quench with
solution. Pour into ice water. Filter the white precipitate. -
Recrystallize from Ethanol/Water.
-
Protocol B: Synthesis via Sulfinate Alkylation
Self-validating step: The sulfinate salt should be a water-soluble white solid; the final sulfone precipitates from water.
-
Reduction:
-
Suspend 3,4-dimethylbenzenesulfonyl chloride (20.5 g, 100 mmol) in Water (80 mL).
-
Add
(15.1 g, 120 mmol) and (10 g) slowly. -
Heat to 70°C for 3 hours until the solution becomes clear (formation of sulfinate salt).
-
-
Alkylation:
-
To the aqueous sulfinate solution, add 2-chloroethanol (9.6 g, 120 mmol).
-
Add catalytic NaI (0.5 g) to accelerate the reaction (Finkelstein condition).
-
Reflux for 12-16 hours.
-
Cool to 5°C. The product 3,4-Dimethylphenylsulfonylethanol will crystallize out.
-
Filter and wash with cold water.[4]
-
References
-
Pi Chemicals. (n.d.). Product Data: 3,4-Dimethylphenylsulfonylethanol (CAS 688762-96-1).[5][6] Retrieved from
-
BenchChem. (2025).[1] Side reactions and byproduct formation in 2-(p-Chlorophenylthio)ethanol synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-(3,4-Dimethoxyphenyl)ethanol Product Information.[7] (Analogous chemistry reference). Retrieved from
-
PubChem. (2023). Compound Summary: 2-(3,4-Dimethylphenyl)ethanol.[8] (Precursor/Analog data).[1][2][9][10][11] Retrieved from
-
PrepChem. (n.d.). Synthesis of 2-(4-allyloxyphenyl)ethanol and related sulfonyl synthesis methodologies. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. WO2016004908A1 - Method of preparing vortioxetine - Google Patents [patents.google.com]
- 4. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pi Chemicals System [pipharm.com]
- 6. Pi Chemicals System [pipharm.com]
- 7. 2-(3,4-二甲氧苯基)乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-(3,4-Dimethylphenyl)ethanol | C10H14O | CID 33943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate - Eureka | Patsnap [eureka.patsnap.com]
- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
Spectroscopic comparison of 3,4-Dimethylphenylsulfonylethanol and its analogs
Executive Summary
Objective: This guide provides a technical characterization of 2-(3,4-dimethylphenylsulfonyl)ethanol (referred to herein as 3,4-DMPSE ), distinguishing it from its structural isomers and analogs, specifically the 2,4-dimethyl isomer and the widely used 4-methyl (tosyl) analog.
Context: Arylsulfonyl ethanols are critical synthetic intermediates, serving as precursors to vinyl sulfones (Michael acceptors) used in proteomic probes and cysteine-targeting drug candidates. They are also potential metabolites of sulfonamide-based therapeutics. Accurate spectroscopic differentiation is essential for validating regio-chemistry during synthesis and identifying metabolic degradation products.
Structural Context & Analog Selection
To ensure robust identification, 3,4-DMPSE is compared against two commercially relevant analogs. The primary challenge is distinguishing the specific regio-isomerism of the methyl substituents on the aromatic ring.
| Compound ID | Systematic Name | Structure Description | Key Role |
| Target (3,4-DMPSE) | 2-(3,4-Dimethylphenylsulfonyl)ethanol | Sulfonyl group at C1; Methyls at C3, C4.[1] | Novel intermediate; Metabolite. |
| Analog A (4-MPSE) | 2-(p-Tolylsulfonyl)ethanol | Sulfonyl at C1; Methyl at C4. | Standard reference (Tosyl derivative). |
| Analog B (2,4-DMPSE) | 2-(2,4-Dimethylphenylsulfonyl)ethanol | Sulfonyl at C1; Methyls at C2, C4. | Steric isomer (Ortho-substitution effect). |
Experimental Protocol: Synthesis & Sample Preparation
Note: This protocol is designed as a self-validating system. The formation of the sulfone is confirmed by the disappearance of the sulfinate salt UV signature and the emergence of the ethylene backbone in NMR.
Synthesis of Reference Standards
Reaction Pathway: Nucleophilic substitution of 2-chloroethanol by the corresponding sodium arylsulfinate.
Step-by-Step Methodology:
-
Reagent Prep: Dissolve Sodium 3,4-dimethylbenzenesulfinate (10 mmol) in water (15 mL). Add Ethanol (15 mL) to solubilize.
-
Alkylation: Add 2-Chloroethanol (12 mmol, 1.2 eq) and a catalytic amount of Sodium Iodide (0.5 mmol).
-
Reflux: Heat to reflux (80°C) for 6–8 hours. Monitor by TLC (SiO2, Hexane:EtOAc 1:1). Product is more polar than the starting chloride but less polar than the sulfinate.
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure. Extract aqueous residue with Dichloromethane (3 x 20 mL).
-
Purification: Wash organics with brine, dry over anhydrous
, and concentrate. Recrystallize from Ethanol/Hexane to obtain white crystalline needles.
Sample Preparation for Spectroscopy
-
NMR: Dissolve 10 mg in 0.6 mL
(Chloroform-d). Ensure solution is clear. -
IR: Prepare a KBr pellet (1% sample load) or use ATR (Attenuated Total Reflectance) on the neat solid.
-
MS: Dilute to 10 µg/mL in Methanol for ESI-MS (Positive Mode).
Spectroscopic Comparison
Nuclear Magnetic Resonance ( H NMR)
The aromatic region is the "fingerprint" for distinguishing these isomers.
Table 1: Comparative
| Feature | Target: 3,4-DMPSE | Analog A: 4-MPSE (Tosyl) | Analog B: 2,4-DMPSE |
| Aromatic Region | 3 Signals (AMX/ABC) | 2 Signals (AA'BB') | 3 Signals (Complex) |
| Methyl Groups | 2 Singlets (Distinct) | 1 Singlet | 2 Singlets (Shifted) |
| Sulfonyl-CH | |||
| CH |
Analysis:
-
3,4-DMPSE shows a tight grouping of aromatic protons and two distinct methyl peaks around 2.3 ppm.
-
2,4-DMPSE is easily identified by the ortho-methyl shift (
2.65), which is significantly downfield due to the anisotropic effect of the adjacent sulfonyl group.
Infrared Spectroscopy (FT-IR)
IR confirms the functional groups but is less effective for isomer differentiation.
-
Hydroxyl (-OH): Broad band at 3350–3450 cm
(H-bonded). -
Sulfone (
):-
Asymmetric Stretch: 1280–1300 cm
. -
Symmetric Stretch: 1135–1150 cm
.
-
-
Aromatic C-H: Weak stretches > 3000 cm
.
Mass Spectrometry (ESI-MS)
-
Ionization: ESI Positive Mode
. -
Fragmentation:
-
3,4-DMPSE (MW 228.3): Parent ion m/z 229.
-
Diagnostic Loss: Loss of
(44 Da) or (64 Da). -
Base Peak: Often the tropylium-like ion formed after
extrusion. For 3,4-DMPSE, this generates a dimethylphenyl cation (m/z 105), whereas 4-MPSE generates a tolyl cation (m/z 91).
-
Visualizations
Figure 1: Synthesis & Metabolic Pathway
This diagram illustrates the synthetic route and the potential metabolic degradation (beta-elimination) relevant to drug stability.[1]
Caption: Figure 1.[1][2] Synthetic pathway from sulfonyl chloride to 3,4-DMPSE and subsequent potential degradation to vinyl sulfone.
Figure 2: Spectroscopic Decision Tree
Use this logic flow to identify your unknown sample.
Caption: Figure 2. Decision tree for differentiating 3,4-DMPSE from its common analogs using 1H NMR data.
References
-
Patil, B. S., et al. (2010). "Synthesis, characterization and antimicrobial studies of 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones." European Journal of Medicinal Chemistry. Link
-
El-Sayed, N. N., et al. (2025).[2][3] "Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies." Molecules. Link (Representative context for 3,4-dimethylbenzenesulfonyl derivatives).
-
Amgen Inc. (2023).[4] "Discovery of a Potent, Selective, and Orally Bioavailable Tool Compound for Probing the Role of Lysophosphatidic Acid Type 2 Receptor Antagonists." Journal of Medicinal Chemistry. Link (Details on 3,4-dimethylbenzenesulfonyl chloride usage).
-
ChemicalBook. (n.d.). "2-(Ethylsulfonyl)ethanol Synthesis and Properties." Link (General protocol grounding).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Comparative study of the properties of 3,4- and 2,5-Dimethylphenylsulfonylethanol
Topic: Comparative Study of the Properties of 3,4- and 2,5-Dimethylphenylsulfonylethanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison between 3,4-Dimethylphenylsulfonylethanol and 2,5-Dimethylphenylsulfonylethanol . Both compounds belong to the class of
While chemically isomeric, their performance diverges significantly due to the "Ortho Effect" —the steric and electronic influence exerted by the methyl group at the 2-position in the 2,5-isomer. This guide analyzes these structural differences, their impact on reactivity, and provides validated synthesis protocols.
Chemical Identity & Structural Analysis[1][2][3]
The core difference lies in the substitution pattern on the benzene ring relative to the sulfonyl group. This structural variation dictates the steric environment of the sulfonyl moiety and the planarity of the molecule.
| Feature | 3,4-Dimethylphenylsulfonylethanol | 2,5-Dimethylphenylsulfonylethanol |
| CAS Number | 688763-00-0 | 688762-92-7 |
| Parent Hydrocarbon | o-Xylene (1,2-Dimethylbenzene) | p-Xylene (1,4-Dimethylbenzene) |
| Substitution Pattern | Meta/Para relative to Sulfonyl | Ortho/Meta relative to Sulfonyl |
| Steric Environment | Unhindered: The sulfonyl group is free from ortho-substituents. | Hindered: The methyl group at C2 creates steric bulk near the sulfonyl linkage. |
| Molecular Weight | 214.28 g/mol | 214.28 g/mol |
| Electronic Character | Electron-donating (+I) from 3,4-methyls increases electron density but allows full conjugation. | Ortho-methyl may force the sulfonyl group out of coplanarity, reducing conjugation efficiency. |
Structural Visualization
The 2,5-isomer possesses a methyl group at the ortho position (C2), which sterically interacts with the sulfonyl oxygens. The 3,4-isomer lacks this interaction, allowing the sulfonyl group to adopt a conformation that maximizes orbital overlap with the aromatic ring.
Synthesis & Production Pathways
The synthesis of both isomers follows a parallel workflow starting from their respective xylene precursors. The divergence occurs at the raw material stage, dictating the final substitution pattern.
Mechanism of Action[4]
-
Chlorosulfonation: Electrophilic aromatic substitution introduces the chlorosulfonyl group.
-
o-Xylene directs sulfonation to position 4 (para to one methyl, meta to the other)
3,4-isomer . -
p-Xylene directs sulfonation to position 2 (ortho to one methyl)
2,5-isomer .
-
-
Reduction & Alkylation: The sulfonyl chloride is reduced to a sulfinate intermediate, which is then alkylated with ethylene chlorohydrin (or ethylene oxide) to form the ethanol derivative.
Synthesis Workflow Diagram
Caption: Parallel synthesis pathways for 3,4- and 2,5-dimethylphenylsulfonylethanol from isomeric xylenes.
Experimental Protocols
Protocol A: General Synthesis from Sulfonyl Chloride
Objective: Convert the aryl sulfonyl chloride to the corresponding sulfonyl ethanol via a sulfinate intermediate. This protocol is self-validating through pH monitoring and solubility changes.
Reagents:
-
Aryl Sulfonyl Chloride (3,4- or 2,5- isomer): 1.0 eq
-
Sodium Sulfite (
): 1.5 eq -
Sodium Bicarbonate (
): 1.5 eq -
Ethylene Chlorohydrin (2-Chloroethanol): 1.2 eq
-
Water/Toluene biphasic system.
Step-by-Step Methodology:
-
Sulfinate Formation (Reduction):
-
Dissolve
and in water at 50°C. -
Slowly add the Aryl Sulfonyl Chloride (solid or toluene solution) over 30 minutes.
-
Validation Point: The pH should remain slightly alkaline (pH 7.5–8.5). Evolution of
indicates decomposition; ensure temperature . -
Stir for 2 hours until the organic sulfonyl chloride phase disappears (if solid) or the reaction mixture becomes homogeneous (sulfinate salt is water-soluble).
-
-
Alkylation:
-
Isolation:
-
Cool to room temperature. The product, Dimethylphenylsulfonylethanol , is an oil or low-melting solid that is sparingly soluble in cold water.
-
Extract with Ethyl Acetate or Dichloromethane.
-
Wash organic layer with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or Toluene/Hexane if solid.
-
Performance Comparison: Reactivity & Applications
The primary utility of these compounds is their conversion to Vinyl Sulfones (
Activation Kinetics (Elimination)
The conversion to vinyl sulfone requires the elimination of water (actually sulfate ester elimination in industrial dyes, or direct dehydration).
-
3,4-Isomer: Exhibits standard kinetics . The lack of steric hindrance allows the base to easily access the
-protons (on the ethyl chain), facilitating rapid elimination. -
2,5-Isomer: Exhibits modified kinetics . The ortho-methyl group can twist the sulfonyl group, potentially altering the acidity of the
-protons. While elimination still occurs, the resulting vinyl sulfone is sterically shielded, which may slow down subsequent nucleophilic attacks (e.g., by cellulose or amine drugs).
Hydrolytic Stability
-
2,5-Isomer Advantage: The steric bulk of the 2-methyl group protects the sulfur atom from nucleophilic attack and hydrolysis. In aqueous dye applications, this can lead to higher "fixation efficiency" (more dye reacts with the fiber, less hydrolyzes with water).
-
3,4-Isomer: More exposed. While highly reactive, it may suffer from faster hydrolysis rates in competitive aqueous environments.
Activation Pathway Diagram
Caption: Activation of sulfonyl ethanol to vinyl sulfone and subsequent Michael addition.
Conclusion
For applications requiring maximum reactivity and unhindered conjugation, 3,4-Dimethylphenylsulfonylethanol is the superior choice. Its lack of steric hindrance facilitates rapid vinyl sulfone formation and subsequent coupling.
However, for applications requiring enhanced stability or controlled reaction rates (e.g., to prevent premature hydrolysis in dye baths), 2,5-Dimethylphenylsulfonylethanol is the preferred isomer. The "Ortho Effect" provided by the 2-methyl group serves as an intrinsic modulator of the sulfonyl group's reactivity.
References
-
Pi Chemicals System. (n.d.). 3,4-Dimethylphenylsulfonylethanol (CAS 688763-00-0).[6][7] Retrieved from [Link]
-
Pi Chemicals System. (n.d.). 2,5-Dimethylphenylsulfonylethanol (CAS 688762-92-7). Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
Sources
- 1. internal.pipharm.com [internal.pipharm.com]
- 2. discover.univarsolutions.com [discover.univarsolutions.com]
- 3. d-nb.info [d-nb.info]
- 4. uspnf.com [uspnf.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 20611-21-6(Ethanol,2-(phenylsulfonyl)-) | Kuujia.com [ko.kuujia.com]
- 7. 5153-71-9 | 1-(4-Bromophenyl)-2-nitroethene | Tetrahedron [thsci.com]
Cross-Reactivity Profiling of 3,4-Dimethylphenylsulfonylethanol (3,4-DMPSE) in Biological Assays: A Comparative Guide
Executive Summary
In fragment-based drug discovery and chemical probe development, sulfonyl-containing alcohols like 3,4-Dimethylphenylsulfonylethanol (3,4-DMPSE) are frequently utilized as versatile building blocks. However, the sulfonyl pharmacophore is notorious for its promiscuous cross-reactivity, often engaging in unintended hydrogen bonding with kinase hinge regions and serotonin receptors[1].
This guide provides a rigorous, objective comparison of the biological cross-reactivity of 3,4-DMPSE against two structural analogs: 2-Tosylethanol (2-TE) and 4-Chlorophenylsulfonylethanol (4-CPSE) . By detailing the causality behind our assay selections and establishing self-validating experimental protocols, we equip drug development professionals with a robust framework for profiling sulfonyl-based fragments.
Part 1: Structural Rationale & Comparator Selection
The off-target binding landscape of sulfonyl compounds is dictated by the balance between the strong hydrogen-bond acceptor potential of the
-
3,4-DMPSE (Target Compound): Features a bulky, electron-donating 3,4-dimethyl substitution. This steric bulk restricts rotational freedom and prevents the fragment from deeply penetrating narrow hydrophobic pockets.
-
2-TE (Comparator 1): Features a single 4-methyl (tosyl) group. It is less sterically hindered, making it a classic promiscuous binder in kinase off-target panels.
-
4-CPSE (Comparator 2): Features a 4-chloro substitution, increasing lipophilicity and altering the electrostatic potential of the phenyl ring, which often drives Cytochrome P450 (CYP) cross-reactivity.
Logical relationship between 3,4-DMPSE structural motifs and biological assay interactions.
Part 2: Quantitative Data Comparison
The following table summarizes the cross-reactivity profile of 3,4-DMPSE and its comparators across a targeted mini-panel. Data is presented as
| Compound | FAK Kinase Inhibition ( | CYP2C9 Inhibition ( | 5-HT6 Receptor Binding ( | Cell Viability (MCF-7, |
| 3,4-DMPSE | > 100 | 45.2 | 85.4 | > 200 |
| 2-TE | 28.5 | 88.1 | 12.3 | > 200 |
| 4-CPSE | 65.0 | 15.6 | 42.8 | 150.5 |
Analysis: The 3,4-dimethyl moiety in 3,4-DMPSE successfully abrogates the focal adhesion kinase (FAK) and 5-HT6 receptor cross-reactivity seen in 2-TE, likely due to steric clashes in the binding pockets[1]. However, its increased lipophilicity slightly increases its liability toward CYP2C9 compared to 2-TE, though it remains safer than the halogenated 4-CPSE.
Part 3: Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems, explaining the explicit causality behind each methodological choice.
Kinase Off-Target Profiling via TR-FRET
Causality: Aromatic sulfonyl fragments often exhibit intrinsic auto-fluorescence in the nanosecond timescale, which severely confounds standard fluorescence polarization (FP) assays[2]. We utilize Time-Resolved Förster Resonance Energy Transfer (TR-FRET) with a long-lifetime Lanthanide chelate (Terbium)[3]. By introducing a 50–100 microsecond measurement delay, we completely bypass compound auto-fluorescence[3]. Furthermore, the ratiometric emission readout intrinsically corrects for well-to-well volume variations and color quenching[3].
Step-by-Step Protocol:
-
Preparation: Dilute the kinase target (e.g., FAK) and fluorescently labeled tracer in TR-FRET dilution buffer (PV3574)[4].
-
Compound Addition: Dispense 3,4-DMPSE (and comparators) in a 10-point dose-response curve (0.1
to 100 ) into a 384-well low-volume plate. -
Incubation: Add the kinase/tracer mixture and incubate for 60 minutes at room temperature to allow equilibrium binding.
-
Detection Reagent: Add the Terbium-labeled anti-epitope secondary antibody (e.g., LanthaScreen Tb-anti-GST)[4].
-
Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm; measure emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor) after a 100
delay[3]. -
Self-Validation System: Calculate the FRET ratio (520/495 nm). The assay must include a DMSO-only control (maximum FRET) and a no-tracer control (background). The plate is only accepted if the calculated
is .
TR-FRET assay workflow for evaluating kinase cross-reactivity.
Cytochrome P450 (CYP2C9) Inhibition via Luminescence
Causality: Traditional CYP inhibition assays rely on low-throughput LC-MS/MS to quantify metabolite formation. We utilize the P450-Glo™ assay, which employs a luminogenic proluciferin substrate[5]. CYP2C9 converts this substrate into luciferin, which subsequently reacts with a recombinant stabilized luciferase (Ultra-Glo™) to produce light[5]. This provides a "glow-type" luminescent signal with a half-life of
Step-by-Step Protocol:
-
Enzyme/Substrate Mix: Combine recombinant human CYP2C9 membranes with the specific luminogenic substrate in
buffer (pH 7.4). -
Compound Incubation: Add 3,4-DMPSE to the opaque 96-well plate and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add an NADPH Regeneration System to initiate the CYP reaction[6]. Incubate for 30 minutes.
-
Detection: Add an equal volume of Luciferin Detection Reagent. This simultaneously halts CYP activity and initiates the luciferase reaction[6].
-
Measurement: Incubate for 20 minutes at room temperature to stabilize the signal, then record luminescence on a plate reader[5].
-
Self-Validation System: A known CYP2C9 inhibitor (e.g., Sulfaphenazole) must be run in parallel. Additionally, the proprietary buffer system minimizes false positives caused by direct luciferase inhibition by the test compounds[5].
Cellular Toxicity / Viability Profiling
Causality: To confirm that the biochemical cross-reactivity data is not confounded by general cellular toxicity, we measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay[7]. This assay quantifies ATP, a direct biomarker of metabolically active cells[8]. The homogeneous "add-mix-measure" format instantly lyses cells and inhibits endogenous ATPases, preventing artefactual ATP degradation during sample handling[7].
Step-by-Step Protocol:
-
Cell Plating: Seed MCF-7 cells in opaque-walled multiwell plates and culture overnight.
-
Treatment: Add serial dilutions of 3,4-DMPSE and incubate for 48 hours.
-
Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes[9].
-
Lysis & Detection: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well[10].
-
Mixing: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[9].
-
Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence[9].
-
Self-Validation System: Generate an ATP standard curve (1 nM to 10
) to ensure the luminescent signal is directly proportional to ATP concentration and falls within the linear dynamic range of the luminometer[11].
References
1.[7] CellTiter-Glo® Luminescent Cell Viability Assay Protocol | Promega Corporation | 7 2.[9] CellTiter-Glo Assay | OUS-research.no | 9 3.[10] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 | Promega Corporation | 10 4.[8] CellTiter-Glo® Luminescent Cell Viability Assay | Promega Corporation | 8 5.[11] Measure cancer cell viability using a homogeneous, stable luminescence assay | Molecular Devices | 11 6.[5] P450-Glo™ CYP2C9 Assay and Screening Systems | Promega Corporation | 5 7.[6] P450-Glo™ Assays | Promega Corporation | 6 8.[2] Optimizing Biochemical Assays for Kinase Activity in Drug Discovery | Celtarys Research | 2 9.[1] Binding of Sulfonyl-Containing Arylalkylamines at Human 5-HT 6 Serotonin Receptors | ResearchGate | 1 10.[4] LanthaScreen TR-FRET Tools for Assay Development | Thermo Fisher Scientific | 4 11.[3] LanthaScreen™ Terbium Labeled TR-FRET Secondary Antibody Reagents-User Guide | Fisher Scientific | 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. LanthaScreen TR-FRET Tools for Assay Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. P450-Glo™ CYP2C9 Assay and Screening Systems [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 9. OUH - Protocols [ous-research.no]
- 10. ch.promega.com [ch.promega.com]
- 11. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4-Dimethylphenylsulfonylethanol
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds is a critical aspect of laboratory management that underpins the safety of personnel and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3,4-Dimethylphenylsulfonylethanol, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach grounded in the principles of chemical safety and regulatory compliance is paramount. This protocol is designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly.
The procedures outlined below are based on established guidelines for handling hazardous chemical waste and an analysis of the potential hazards associated with the structural components of 3,4-Dimethylphenylsulfonylethanol. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department before proceeding, as local regulations may vary.[1][2][3]
Hazard Assessment: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for 3,4-Dimethylphenylsulfonylethanol, a thorough hazard assessment must be conducted based on its structural moieties: a dimethylphenyl group, a sulfonyl group, and an ethanol group.
-
Aryl Sulfonyl Moiety: The core structure contains a substituted benzene ring attached to a sulfonyl group. Aromatic sulfonyl compounds can exhibit a range of toxicological properties. For instance, the structurally related compound 3,4-Dimethylphenol is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[4][5][6] Therefore, it is prudent to assume that 3,4-Dimethylphenylsulfonylethanol may exhibit similar irritant and toxic properties.
-
Ethanol Moiety: The ethanol group suggests that the compound may be combustible, and its vapors could form flammable mixtures with air, particularly at elevated temperatures.[7]
In accordance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), any waste with unknown or uncharacterized hazards should be treated as hazardous waste until a formal determination proves otherwise.[8] This "cradle-to-grave" responsibility ensures that the waste is managed safely from generation to final disposal.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3,4-Dimethylphenylsulfonylethanol waste, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves are required. Given the aromatic and alcohol-like nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: Handling of the waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[9][10]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 3,4-Dimethylphenylsulfonylethanol.
Step 1: Waste Collection
Collect all waste containing 3,4-Dimethylphenylsulfonylethanol, including neat compound, contaminated solutions, and any contaminated materials (e.g., pipette tips, weighing paper), in a designated and compatible waste container.
Step 2: Container Selection
Choose a waste container that is in good condition and compatible with the chemical waste.[1] A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap is generally suitable for organic chemical waste.[3][11] Ensure the container material will not react with or be degraded by the waste.
Step 3: Labeling
Proper labeling is a critical compliance and safety requirement. The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[1][3] The label must include:
-
The full chemical name: "3,4-Dimethylphenylsulfonylethanol". Avoid using abbreviations or chemical formulas.[1][3]
-
An accurate estimation of the concentration and volume of the waste.
-
The date of accumulation.
-
The name and contact information of the principal investigator or generator.[3]
-
Appropriate hazard pictograms (e.g., irritant, toxic, environmentally hazardous).
Step 4: Waste Segregation
Incompatible wastes must be stored separately to prevent dangerous chemical reactions.[11][12] Store the 3,4-Dimethylphenylsulfonylethanol waste container away from:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
Step 5: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[1][11] The SAA must be inspected weekly for any signs of leakage.[1][11] The waste container must be kept closed at all times except when adding waste.[1][13]
Step 6: Arranging for Disposal
Once the waste container is nearly full (approximately 90%), or if the research project is complete, arrange for its disposal through your institution's EHS department.[1] Do not dispose of this chemical down the drain or in the regular trash.[3][13] Your EHS office will provide specific instructions for pickup and will manage the final disposal at a licensed hazardous waste facility.[14]
Data Summary Table
For quick reference, the key disposal parameters are summarized in the table below.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Precautionary measure due to unknown specific hazards and structural alerts for toxicity and irritation.[8] |
| Container | Tightly sealed, compatible container (e.g., HDPE or glass).[11] | To prevent leaks and reactions between the waste and the container material. |
| Personal Protective Equipment | Safety goggles, nitrile/neoprene gloves, lab coat.[9] | To protect against potential skin/eye irritation and absorption. |
| Storage | Segregated from incompatible materials in a designated Satellite Accumulation Area (SAA).[1][11] | To prevent hazardous reactions and ensure proper containment. |
| Disposal Method | Collection by institutional Environmental Health & Safety (EHS) for incineration or other approved methods.[3][13] | To ensure regulatory compliance and environmentally sound disposal. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3,4-Dimethylphenylsulfonylethanol.
Caption: Decision workflow for the safe disposal of 3,4-Dimethylphenylsulfonylethanol.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 3,4-Dimethylphenylsulfonylethanol. Always remember that in the absence of specific data, a cautious and conservative approach is the most prudent course of action. Your institutional EHS department is your most valuable resource for ensuring compliance with all applicable regulations.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
How to Dispose of Chemical Waste. University of Tennessee, Knoxville Environmental Health and Safety. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]
-
Technical guidelines for the environmentally sound management of wastes. Basel Convention. [Link]
-
Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites. National Center for Biotechnology Information. [Link]
-
p-TOLUENESULFINYL CHLORIDE. Organic Syntheses. [Link]
-
Chemical Properties of 3,4-Dimethylbenzyl alcohol. Cheméo. [Link]
-
3,4-Dimethylphenol. PubChem. [Link]
- Purification of crude, liquid organosulfonyl chloride.
Sources
- 1. research.columbia.edu [research.columbia.edu]
- 2. otago.ac.nz [otago.ac.nz]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. fishersci.com [fishersci.com]
- 5. 3,4-二甲酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. vumc.org [vumc.org]
- 14. sustainable-markets.com [sustainable-markets.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
